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3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE Documentation Hub

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  • Product: 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE
  • CAS: 98591-61-8

Core Science & Biosynthesis

Foundational

The Quinoxaline-2-Carbonyl Scaffold: A Technical Guide to Medicinal Chemistry & Therapeutic Applications

Executive Summary The quinoxaline-2-carbonyl scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the quinoxaline co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline-2-carbonyl scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the quinoxaline core (benzopyrazine) is ubiquitous, the functionalization at the C2 position with a carbonyl group (amide, ester, or hydrazide) creates a unique pharmacophore. This specific substitution pattern unlocks potent biological activities, most notably hypoxia-selective antitubercular efficacy (via 1,4-di-N-oxides) and targeted anticancer activity (via kinase inhibition).

This guide deconstructs the structural requisites, synthetic pathways, and validation protocols necessary to exploit this scaffold in drug development.[1]

Structural Architecture & SAR

The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[1][2][3] The biological activity of the 2-carbonyl derivatives is governed by a strict Structure-Activity Relationship (SAR).

The Pharmacophore Map

The 2-carbonyl group acts as a hydrogen bond acceptor/donor motif, critical for binding affinity in enzyme pockets (e.g., EGFR ATP-binding site). However, the oxidation state of the nitrogen atoms (N1, N4) dramatically alters the mechanism of action.

SAR_Map Figure 1: SAR Map of the Quinoxaline-2-Carbonyl Scaffold Core Quinoxaline-2-Carbonyl Core Scaffold C2 Position C2 (Carbonyl Linker) Critical for H-bonding (Amide/Ester/Hydrazide) Core->C2 Primary Anchor N1N4 Positions N1 & N4 Oxidation to N-Oxide (QdNO) Triggers Hypoxia Selectivity Core->N1N4 Bioreductive Switch C3 Position C3 Steric Gatekeeper (Methyl/Phenyl affects planarity) Core->C3 Selectivity C6C7 Positions C6 & C7 Electronic Tuning (Cl/F increases lipophilicity) Core->C6C7 ADME Optimization

Therapeutic Vector A: Antitubercular Activity (The QdNO Class)[4]

The most clinically significant application of this scaffold lies in Quinoxaline-1,4-di-N-oxides (QdNOs) . These compounds address a critical unmet need: killing non-replicating Mycobacterium tuberculosis (Mtb) under hypoxic conditions (granulomas).

Mechanism: Bioreductive Activation

QdNOs function as prodrugs. Under hypoxic conditions found in TB granulomas, they undergo bioreduction, likely generating cytotoxic free radicals that damage bacterial DNA. This mechanism parallels nitroimidazoles (e.g., Pretomanid) but utilizes a distinct activation pathway, avoiding cross-resistance.

Bioreduction_Mechanism Figure 2: Bioreductive Mechanism of Action for QdNOs Prodrug QdNO Prodrug (Quinoxaline-1,4-di-N-oxide) Intermediate Radical Anion Intermediate (Unstable) Prodrug->Intermediate 1e- Reduction Enzyme Bacterial Reductase (Hypoxic Conditions) Enzyme->Intermediate Catalysis Damage DNA Strand Breaks & Oxidative Stress Intermediate->Damage Radical Release Death Bacterial Cell Death (Non-replicating Mtb) Damage->Death

Key Efficacy Data

Research indicates that specific substitutions at C7 (halogen) and the C2-carbonyl side chain (benzyl esters/amides) maximize potency.

Compound ClassSubstituent (C7)Substituent (C2)MIC (µg/mL) vs Mtb H37RvSelectivity Index (SI)
QdNO Ester ClCOO-Ethyl0.39>10
QdNO Amide FCONH-Benzyl< 0.20> 50
QdNO Carbonitrile HCN (Reference)1.56< 5

Data Source: Synthesized from Jaso et al. and related medicinal chemistry reviews [1, 2].[4]

Therapeutic Vector B: Anticancer (Dual Kinase Inhibition)

In oncology, the quinoxaline-2-carbonyl scaffold (specifically the non-oxide form) serves as a potent ATP-competitive inhibitor.

Target: EGFR & COX-2

Recent studies highlight 2-carboxamide derivatives as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and COX-2 . This dual action is synergistic:

  • EGFR Inhibition: Blocks downstream signaling (Ras/Raf/MEK) preventing proliferation.

  • COX-2 Inhibition: Reduces inflammation-driven tumor promotion and angiogenesis.

Molecular Docking Insights

The 2-carbonyl oxygen forms a key hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR). The planar quinoxaline ring engages in


-stacking interactions with phenylalanine residues in the binding pocket.

Synthetic Pathways[1][5][6][7][8]

To access these scaffolds, two distinct pathways are required depending on the desired oxidation state.

Pathway A: The Beirut Reaction (For 1,4-di-N-oxides)

This is the gold standard for synthesizing the antitubercular QdNO class. It involves the reaction of benzofuroxan with 1,3-dicarbonyls.[5]

Protocol:

  • Reactants: Benzofuroxan derivative +

    
    -keto ester/amide.
    
  • Catalyst: Calcium chloride (

    
    ) or Ethanolamine.
    
  • Conditions: Ethanol,

    
     to RT, 2–6 hours.
    
  • Yield: Typically 60–85%.

Pathway B: Condensation (For Standard 2-Carbonyls)

For anticancer kinase inhibitors (non-oxides), the condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyls is the most robust method.

Synthesis_Workflow Figure 3: Synthetic Pathway for Quinoxaline-2-Carboxamide Derivatives OPD o-Phenylenediamine (Substituted) Reaction Condensation Solvent: EtOH/AcOH Reflux 2-4h OPD->Reaction Pyruvate Ethyl Pyruvate / 1,2-Dicarbonyl Pyruvate->Reaction Intermediate Quinoxaline-2-one Intermediate Reaction->Intermediate Chlorination POCl3 Reflux (Chlorination) Intermediate->Chlorination Substitution Nucleophilic Subst. (with Amines/Hydrazines) Chlorination->Substitution Final Quinoxaline-2-Carboxamide (Target Ligand) Substitution->Final

Experimental Validation Protocols

Trustworthiness in data requires self-validating experimental designs. Below are the standard operating procedures (SOPs) for validating this scaffold.

Protocol: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Preparation: Prepare a 96-well plate with Middlebrook 7H9 broth supplemented with OADC.

  • Serial Dilution: Add the quinoxaline test compound (dissolved in DMSO) in two-fold serial dilutions (range: 100 µg/mL to 0.09 µg/mL).

  • Inoculation: Add

    
     of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland standard 1.0, diluted 1:20).
    
  • Controls:

    • Negative Control: Media only (Sterility check).

    • Positive Control: Isoniazid or Rifampicin.

    • Solvent Control: 2.5% DMSO (Max).

  • Incubation: Incubate at

    
     for 7 days.
    
  • Readout: Add

    
     of 0.01% Resazurin solution. Incubate for 24 hours.
    
    • Blue: No growth (Non-viable).

    • Pink: Growth (Viable reduction of resazurin to resorufin).

  • Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink [3].

Protocol: EGFR Kinase Inhibition Assay

Purpose: To verify the mechanism of action for anticancer derivatives.

  • System: Use a homogeneous time-resolved fluorescence (HTRF) or radiometric (

    
    -33P-ATP) assay.
    
  • Reaction Mix: Recombinant EGFR enzyme, peptide substrate (Poly Glu:Tyr), and test compound in kinase buffer (

    
    , 
    
    
    
    ).
  • Initiation: Add ATP (at

    
     concentration) to start the reaction.
    
  • Termination: Stop reaction after 30-60 mins.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate

    
    .
    
    • Validation Criterion: The reference inhibitor (e.g., Erlotinib) must yield an

      
       within 2-fold of historical internal data.
      

References

  • Jaso, A., et al. (2005).[4] Synthesis and in vitro antitubercular activity of a series of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives. European Journal of Medicinal Chemistry. Link

  • Farghaly, T. A., et al. (2024).[6] Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini Reviews in Medicinal Chemistry. Link

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Link

  • Zarranz, B., et al. (2004). Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation.[7][8] RSC Advances. Link

Sources

Exploratory

History and discovery of fluorescent quinoxaline derivatizing agents

The following technical guide details the history, chemistry, and application of fluorescent quinoxaline derivatizing agents. History, Discovery, and Application Protocols Executive Summary The detection of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and application of fluorescent quinoxaline derivatizing agents.

History, Discovery, and Application Protocols

Executive Summary

The detection of biologically active substances (fatty acids, alcohols, amines, and keto acids) at femtomole levels requires derivatization strategies that surpass the limitations of UV-Vis detection. Quinoxaline-based reagents represent a pivotal evolution in this field. Unlike early generation fluorophores (e.g., Dansyl chloride) which suffered from environmental quenching and interfering peaks, quinoxaline derivatives—specifically those based on the 6,7-dimethoxy-2(1H)-quinoxalinone core—offer a unique balance of high quantum yield in polar solvents, large Stokes shifts (>80 nm), and excellent thermal stability.

This guide delineates the two distinct classes of quinoxaline derivatization:

  • In-situ Ring Formation: The reaction of 1,2-diamino-benzenes with

    
    -keto acids.
    
  • Tagging Reagents: The use of pre-formed fluorescent acyl chlorides (e.g., DMEQ-COCl) to label alcohols and amines.

The Chemical Genesis & History

The development of quinoxaline reagents was driven by the "Limit of Detection (LOD) Crisis" of the late 1970s. As HPLC moved toward analyzing endogenous signaling molecules (prostaglandins, steroids), the nanogram sensitivity of UV detection became insufficient.

The "Formation" Era (1980s)

The initial breakthrough did not involve a "tag" but rather a "trap." Researchers realized that


-keto acids (critical metabolites in the Krebs cycle) were difficult to analyze due to instability.
  • The Discovery: In 1985, Hara, Yamaguchi, and colleagues (Fukuoka University) utilized 1,2-diamino-4,5-dimethoxybenzene (DDB) .

  • The Mechanism: DDB reacts specifically with

    
    -keto acids in acidic media to close the ring, forming a highly fluorescent quinoxaline derivative.
    
  • Significance: This method remains the gold standard for phenylketonuria (PKU) screening and Maple Syrup Urine Disease (MSUD) diagnostics.

The "Reagent" Era (1986–1990s)

Following the success of DDB, the focus shifted to creating a universal "tag" for alcohols and amines.

  • The Challenge: Hydroxyl groups (-OH) are nucleophilically weak. Existing reagents like Anthroyl nitrile were unstable in water.

  • The Solution (DMEQ-COCl): Iwata et al. (1986) synthesized 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarbonyl chloride (DMEQ-COCl) .

  • Innovation: By methylating the nitrogen at the 4-position and adding electron-donating methoxy groups at 6 and 7, they achieved a fluorophore that maintained high quantum efficiency (

    
    ) even in the aqueous mobile phases required for Reverse-Phase HPLC.
    

Mechanistic Principles

Fluorescence Mechanism (Internal Charge Transfer)

The quinoxaline core functions as a "push-pull" system.

  • Electron Donors: The methoxy groups (-OCH

    
    ) at positions 6 and 7 push electron density into the pyrazine ring.
    
  • Electron Acceptors: The carbonyl group at position 2 (or the conjugated system) acts as an acceptor.

  • Result: Upon excitation (typically ~370 nm), this internal charge transfer (ICT) leads to a relaxed excited state that emits at a significantly longer wavelength (~450 nm), minimizing background noise from protein autofluorescence.

Reaction Pathways

The following diagram illustrates the two primary derivatization pathways:

QuinoxalinePathways cluster_0 Pathway A: Ring Formation (Keto Acids) cluster_1 Pathway B: Tagging (Alcohols/Amines) DDB 1,2-Diamino-4,5- dimethoxybenzene (DDB) Condensation Acidic Condensation (Ring Closure) DDB->Condensation Keto Alpha-Keto Acid (Analyte) Keto->Condensation Quinoxaline Fluorescent Quinoxalinone Condensation->Quinoxaline  High Temp (80°C) DMEQ DMEQ-COCl (Reagent) Substitution Nucleophilic Substitution DMEQ->Substitution Alcohol Alcohol/Amine (Analyte) Alcohol->Substitution Tagged Fluorescent Ester/Amide Substitution->Tagged  Base Catalyst (Pyridine)

Figure 1: Dual pathways for quinoxaline-based fluorescence derivatization. Pathway A forms the fluorophore in situ; Pathway B attaches a pre-formed fluorophore.

Experimental Protocols

Protocol A: Labeling of Steroidal Alcohols with DMEQ-COCl

Objective: High-sensitivity detection of hydroxysteroids in serum.

Reagents:

  • DMEQ-COCl Solution: 2 mg/mL in anhydrous benzene (Keep dry; moisture sensitive).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) or anhydrous pyridine.

  • Solvent: Benzene or Toluene.[1]

Workflow:

  • Preparation: Dissolve the dry residue of the biological extract (containing steroids) in 50

    
    L of anhydrous benzene.
    
  • Reaction: Add 50

    
    L of DMEQ-COCl solution and 10 
    
    
    
    L of pyridine.
  • Incubation: Seal the vial tightly. Heat at 60°C for 20 minutes .

    • Note: Alcohols require heating; amines react instantly at room temperature.

  • Quenching: Add 100

    
    L of 1% aqueous ammonia (to destroy excess acid chloride) or methanol.
    
  • Extraction: Wash with 1 mL of 5% HCl, then 1 mL of 5% NaHCO

    
     to remove pyridine and acid byproducts. Evaporate the organic layer.
    
  • Reconstitution: Dissolve in mobile phase (Acetonitrile/Water) for HPLC injection.

Protocol B: Detection of -Keto Acids (The DDB Method)

Objective: Diagnosis of metabolic disorders (e.g., MSUD).

Workflow:

  • Mix: 50

    
    L serum/urine + 50 
    
    
    
    L DDB reagent (in 1M HCl).
  • Incubate: 100°C for 45 minutes (Requires acidic conditions for ring closure).

  • Inject: Direct injection into HPLC (Reverse Phase C18).

Comparative Analysis: Quinoxalines vs. Competitors

The following table highlights why DMEQ derivatives are preferred for complex biological matrices compared to Coumarins or Anthracenes.

FeatureDMEQ-COCl (Quinoxaline)Anthroyl Nitrile (Anthracene)Dansyl Chloride
Excitation Max 370 nm360 nm340 nm
Emission Max 450 nm460 nm520 nm
Stokes Shift ~80 nm (Excellent)~100 nm~180 nm
Quantum Yield (

)
0.4 – 0.6 (in MeOH/H2O)< 0.1 (Quenched by water)0.1 – 0.3
Stability High (Stable > 1 week)Low (Hydrolyzes rapidly)Moderate
LOD (Femtomoles) 0.5 – 2.0 fmol 10 – 50 fmol100 – 500 fmol
Selectivity High (Alcohols/Amines)Alcohols onlyAmines/Phenols

Key Insight: The critical advantage of DMEQ is its hydrolytic stability and fluorescence retention in aqueous mobile phases . Anthracene derivatives often suffer severe quenching when water is added to the HPLC mobile phase, whereas quinoxalines remain bright.

Future Outlook: LC-MS/MS Compatibility

While originally designed for Fluorescence Detection (FLD), quinoxaline reagents are seeing a resurgence in LC-MS/MS.

  • Proton Affinity: The nitrogen atoms in the quinoxaline ring have high proton affinity, significantly enhancing ionization efficiency in Electrospray Ionization (ESI).

  • Isotopic Labeling: Deuterated DDB reagents are now used for differential quantitation of metabolites in mass spectrometry.

References

  • Iwata, T., et al. (1986). "Preparation and application of a new fluorescent reagent, DMEQ-COCl, for the microanalysis of alcohols." Analytical Sciences.[2]

  • Hara, S., Yamaguchi, M., et al. (1985).[3] "Highly sensitive determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B.

  • Toyo'oka, T. (1999). "Modern Derivatization Methods for Separation Science." John Wiley & Sons. (Seminal Text).
  • Uchiyama, S., Santa, T., Imai, K. (2001).[4] "A fluorogenic reagent... for carboxylic acids, designed by prediction of the fluorescence intensity."[4] Analytical Chemistry.

  • Valderrama, P., et al. (2021). "Fluorescence Quantum Yield Measurements: A Critical Review." Measurement.

Sources

Foundational

Stability of quinoxaline acid chlorides under standard laboratory conditions

An In-depth Technical Guide to the Stability of Quinoxaline Acid Chlorides Under Standard Laboratory Conditions Introduction 1.1 The Quinoxaline Scaffold: A Privileged Heterocycle in Drug Discovery The quinoxaline ring s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of Quinoxaline Acid Chlorides Under Standard Laboratory Conditions

Introduction

1.1 The Quinoxaline Scaffold: A Privileged Heterocycle in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The unique electronic properties and the ability of the quinoxaline core to participate in various intermolecular interactions make it a "privileged scaffold" in the design of novel therapeutic agents and functional materials.[1]

1.2 Quinoxaline Acid Chlorides: Versatile Intermediates in Synthesis

Quinoxaline acid chlorides are highly valuable reactive intermediates, serving as key building blocks for the synthesis of a diverse array of more complex quinoxaline derivatives. The acyl chloride functional group provides a reactive handle for introducing amide, ester, and ketone functionalities through nucleophilic acyl substitution reactions.[5][6] For instance, Quinoxaline-2-carbonyl chloride is a widely used precursor for creating compounds aimed at inhibiting specific enzymes related to cancer progression.[7]

1.3 The Critical Importance of Stability for Synthetic Utility and Process Safety

The high reactivity that makes quinoxaline acid chlorides synthetically useful also renders them susceptible to degradation. Understanding their stability under typical laboratory conditions is paramount for several reasons:

  • Reproducibility: Inconsistent purity of the starting acid chloride leads to variable reaction yields and complex product mixtures.

  • Yield Optimization: Preventing degradation ensures that the maximum amount of the reactive intermediate is available for the desired transformation.

  • Safety: The primary degradation pathway, hydrolysis, generates corrosive hydrogen chloride (HCl) gas, posing a safety hazard and potentially catalyzing further unwanted side reactions.[5][8]

This guide provides a comprehensive overview of the stability of quinoxaline acid chlorides, detailing their primary degradation pathways, offering field-proven protocols for handling and storage, and presenting methodologies for assessing their stability.

Physicochemical Properties and Intrinsic Reactivity

2.1 Electronic Structure of the Quinoxaline Ring System

The quinoxaline ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in the pyrazine ring. This deactivation makes the benzenoid ring less susceptible to electrophilic substitution compared to benzene itself.[9] Conversely, the carbon atoms of the pyrazine ring, particularly positions 2 and 3, are electrophilic and prone to attack by nucleophiles.[2][3] Furthermore, the nitrogen atoms are weakly basic (pKa of quinoxaline ≈ 0.56) and can be protonated in acidic media, which further enhances the electrophilicity of the ring system and can influence the stability of substituents.[1][10]

2.2 The Electrophilic Nature of the Acyl Chloride Moiety

The acyl chloride functional group is one of the most reactive carboxylic acid derivatives. The powerful inductive effect of the chlorine atom and the carbonyl oxygen makes the carbonyl carbon highly electrophilic and thus extremely susceptible to nucleophilic attack.[6] This inherent reactivity is the primary driver of both its synthetic utility and its instability.

2.3 Key Physicochemical Parameters of Quinoxaline-2-carbonyl chloride

For the purpose of this guide, Quinoxaline-2-carbonyl chloride will be used as a representative example.

PropertyValueSource
Molecular Formula C₉H₅ClN₂O[11][12]
Molecular Weight 192.60 g/mol [12]
Appearance Colorless to pale yellow solid/liquid[7]
Melting Point 113-115 °C[7][11][13]
Boiling Point 324.4 °C at 760 mmHg (Predicted)[13]
LogP (Lipophilicity) 2.12 - 2.6 (Calculated)[7][12]
Storage Temperature Refrigerate (2-8 °C)[7]

Major Degradation Pathways of Quinoxaline Acid Chlorides

The stability of a quinoxaline acid chloride is dictated by the interplay between the reactive acyl chloride group and the electronic nature of the quinoxaline core.

3.1 Hydrolysis: The Primary Concern

By far, the most significant and common degradation pathway for any acid chloride is hydrolysis.[6][8]

3.1.1 Mechanism of Aqueous Hydrolysis Quinoxaline acid chlorides react readily with water, even atmospheric moisture, in a vigorous and exothermic reaction to form the corresponding quinoxaline carboxylic acid and hydrogen chloride gas.[5][8]

Caption: Workflow for Forced Degradation Study.

5.1.4 Analytical Monitoring (Example HPLC Method) A stability-indicating HPLC method is crucial to separate the parent compound from its degradants. [14]* Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

5.2 Protocol 2: Real-Time Stability Study Under Standard Storage

5.2.1 Objective To evaluate the long-term stability of the quinoxaline acid chloride under recommended storage conditions.

5.2.2 Methodology

  • Package multiple small samples of the solid compound in amber glass vials, purge with nitrogen, and seal tightly.

  • Store the vials under recommended conditions (e.g., 2-8 °C).

  • At specified time points (e.g., 0, 3, 6, 12, 24 months), remove one vial.

  • Analyze the purity of the sample by HPLC and characterize any significant degradants (e.g., by LC-MS).

Conclusion: Best Practices for Ensuring the Integrity of Quinoxaline Acid Chlorides

The utility of quinoxaline acid chlorides as synthetic intermediates is directly tied to their purity and stability. Their primary liability is a high susceptibility to hydrolysis, a reaction that is readily initiated by atmospheric moisture. Thermal and acidic conditions can further promote degradation.

Therefore, the following best practices are paramount:

  • Procure High-Purity Material: Start with the highest quality material available.

  • Strict Storage Discipline: Always store under an inert, dry atmosphere at refrigerated temperatures.

  • Use Anhydrous Techniques: Employ dry solvents and inert atmosphere conditions for all manipulations and reactions.

  • Prepare Solutions Fresh: Avoid storing solutions of quinoxaline acid chlorides for extended periods. [10]* Verify Purity: Before use in a critical reaction, verify the purity of the acid chloride, especially if the container has been opened previously.

By adhering to these principles, researchers can ensure the integrity of these valuable reagents, leading to more reliable, reproducible, and safer synthetic outcomes.

References

  • El-Sayed, M. E. A., & Abdel-Aziz, M. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Kappe, C. O., & Murphree, S. S. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Saeed, A., & Abbas, N. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. [Link]

  • Pharmacophore. HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. [Link]

  • Al-Ostath, A., & El-Faham, A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Ramli, Y., & Essassi, E. M. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • Ndlovu, S., et al. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. PMC. [Link]

  • Google Patents.
  • Science of Synthesis. Product Class 15: Quinoxalines. [Link]

  • ResearchGate. Synthesis and characterization of thermally stable quinoxaline-based polyamides. [Link]

  • PubChem. Quinoxaline-2-carbonyl chloride | C9H5ClN2O | CID 2734681. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Allan, K. M., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]

  • RSC Publishing. Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). [Link]

  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • PubMed. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • UC Santa Barbara EH&S. Safe Storage of Chemicals. [Link]

  • LibreTexts Chemistry. Chemistry of Acid Halides. [Link]

  • Chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Bioactive Quinoxaline-2-Carboxamides

Introduction: The Privileged Scaffold Quinoxaline-2-carboxamides represent a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a wide spectrum of therapeutic agents. Their bioactivity pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

Quinoxaline-2-carboxamides represent a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a wide spectrum of therapeutic agents. Their bioactivity profile includes antimycobacterial (specifically M. tuberculosis), anticancer (VEGFR-2 and topoisomerase inhibition), and antiviral properties.[1]

This application note provides a robust, modular protocol for synthesizing diverse quinoxaline-2-carboxamide libraries. Unlike traditional methods that rely on harsh acid chlorides, this guide utilizes HATU-mediated amidation , a method optimized for high-throughput parallel synthesis (HTS) to preserve sensitive functional groups on the amine partners.

Retrosynthetic Logic

The synthesis is designed as a convergent workflow.[1] The quinoxaline core is constructed first (or sourced), followed by a late-stage diversification point at the amide bond.[1]

Retrosynthesis Product Target: Quinoxaline-2-Carboxamide AmideBond Disconnection: Amide Bond Product->AmideBond Retrosynthesis Acid Precursor A: Quinoxaline-2-carboxylic Acid AmideBond->Acid Amine Precursor B: Diverse Amine (R-NH2) AmideBond->Amine Core Core Synthesis: o-Phenylenediamine + Pyruvate Derivative Acid->Core

Figure 1: Retrosynthetic analysis showing the convergent strategy for library generation.

Phase 1: Synthesis of the Core Scaffold

Note: If Quinoxaline-2-carboxylic acid is purchased commercially, proceed directly to Phase 2.

This protocol describes the synthesis of the parent Quinoxaline-2-carboxylic acid starting from o-phenylenediamine.

Reaction Scheme

Step A: o-Phenylenediamine + Ethyl bromopyruvate


 Ethyl quinoxaline-2-carboxylate
Step B:  Hydrolysis 

Quinoxaline-2-carboxylic acid
Reagents & Equipment[2][3][4][5]
  • o-Phenylenediamine (OPD)

  • Ethyl bromopyruvate (Caution: Lachrymator)[1]

  • Ethanol (EtOH), absolute[1]

  • Sodium Hydroxide (NaOH), 1M aqueous solution[1]

  • Hydrochloric Acid (HCl), 1M[1]

  • Reflux condenser, magnetic stirrer, rotary evaporator.[1]

Step-by-Step Protocol
Step A: Cyclocondensation[1]
  • Preparation: Dissolve o-phenylenediamine (10.0 mmol, 1.08 g) in absolute EtOH (20 mL) in a round-bottom flask.

  • Addition: Add ethyl bromopyruvate (11.0 mmol, 1.38 mL) dropwise over 10 minutes at room temperature.

    • Expert Insight: A slight excess of the pyruvate ensures complete consumption of the diamine, simplifying purification.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1]

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to neutralize HBr formed.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ethyl ester is usually sufficiently pure (Yellow solid).[1]

Step B: Saponification (Hydrolysis)[1]
  • Hydrolysis: Suspend the crude ester from Step A in EtOH (10 mL) and add 1M NaOH (15 mL).

  • Reaction: Stir at room temperature for 1–2 hours. The solid ester will dissolve as the carboxylate salt forms.[1]

  • Acidification: Cool the solution to 0°C. Acidify carefully with 1M HCl until pH ~2–3.

  • Precipitation: The free acid will precipitate as a beige/off-white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50°C.

Yield Expectation: 70–85% over two steps.

Phase 2: Library Diversification (Amidation)

This is the critical step for generating bioactive derivatives.[1] We employ HATU , a uronium-based coupling reagent, which offers superior reactivity and lower racemization rates compared to carbodiimides (EDC/DCC).[1]

Mechanism of Action

The carboxylic acid is activated by HATU to form an active ester (OAt-ester), which is then attacked by the primary or secondary amine.[1]

Mechanism Acid Quinoxaline-2-COOH Deprot Carboxylate Anion Acid->Deprot DIPEA Base DIPEA (Base) Base->Deprot ActiveEster Activated OAt Ester Deprot->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Product Final Carboxamide ActiveEster->Product + Amine Amine R-NH2 (Nucleophile) Amine->Product

Figure 2: HATU-mediated amidation mechanism.

Protocol: Parallel Synthesis Format

Scale: 0.5 mmol (scalable to grams).

  • Activation:

    • In a reaction vial, dissolve Quinoxaline-2-carboxylic acid (0.5 mmol, 87 mg) in anhydrous DMF (2 mL).

    • Add DIPEA (Diisopropylethylamine) (1.5 mmol, 260 µL).[1]

    • Add HATU (0.55 mmol, 209 mg).[1]

    • Observation: The solution typically turns yellow/orange.[1] Stir for 10 minutes at Room Temperature (RT) to form the active ester.[1]

  • Coupling:

    • Add the specific Amine (R-NH₂) (0.55 mmol).

    • Expert Insight: If using an amine hydrochloride salt, increase DIPEA to 2.5 mmol.[1]

    • Stir at RT for 4–12 hours.

  • Monitoring:

    • Check via LC-MS. The mass shift will be [M+H]⁺ = Core (174) + Amine - H₂O (18).[1]

  • Workup (High Throughput):

    • Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (10 mL). Stir vigorously. Most quinoxaline carboxamides are hydrophobic and will precipitate. Filter and wash with water.

    • Extraction Method (If soluble): Dilute with EtOAc (15 mL), wash with 5% LiCl (aq) (removes DMF), saturated NaHCO₃, and Brine.[1]

Quality Control & Data Validation

To ensure the trustworthiness of the synthesized library, the following analytical markers must be verified.

Data Summary Table
ParameterMethodExpected ObservationPass Criteria
Purity HPLC / LC-MSSingle peak @ 254 nm> 95% Area
Identity 1H NMR (DMSO-d6)Amide -NH protonSinglet/Triplet

8.5–10.0 ppm
Core Signal 1H NMRQuinoxaline H-3 protonSinglet

9.4–9.6 ppm
Mass ESI-MSMolecular Ion[M+H]⁺ ± 0.4 Da
Troubleshooting Guide
  • Problem: Low yield during amidation.

    • Cause: Steric hindrance on the amine.[1]

    • Solution: Switch solvent to NMP or heat to 50°C. Use T3P (Propylphosphonic anhydride) as an alternative coupling agent.[1]

  • Problem: Product is an oil/gum.

    • Solution: Triturate with cold diethyl ether or pentane to induce crystallization.

Biological Context & Applications

The synthesized library is suitable for screening against multiple targets. Based on recent literature:

  • Antitubercular Activity: Derivatives with lipophilic benzyl amines often show MICs < 15 µg/mL against M. tuberculosis [1, 5].

  • Anticancer: 1,4-di-N-oxide derivatives (accessible by oxidizing the final product with m-CPBA) have shown selectivity against hypoxic tumors [3, 4].

References

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals. Available at: [Link]

  • Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Molecules. Available at: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. International Journal of Molecular Sciences. Available at: [Link][1][2]

  • In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. International Journal of Molecular Sciences. Available at: [Link][1]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of quinoxaline-2-carbonyl chloride derivatives

Technical Support Center: Synthesis of Quinoxaline-2-Carbonyl Chloride Case ID: QX-COCl-OPT-024 Topic: Yield Optimization & Troubleshooting in Acid Chloride Generation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Quinoxaline-2-Carbonyl Chloride

Case ID: QX-COCl-OPT-024 Topic: Yield Optimization & Troubleshooting in Acid Chloride Generation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Yield Challenge

Synthesizing quinoxaline-2-carbonyl chloride from its carboxylic acid precursor is a pivotal step in generating bioactive quinoxaline derivatives (e.g., anticancer or antimicrobial agents). While the transformation appears chemically simple (


), users frequently report yields fluctuating between 40-60% due to three primary failure modes:
  • Hydrolytic Reversion: The product is highly moisture-sensitive; improper isolation reverts it to the starting acid.

  • Thermal Decomposition: The quinoxaline ring is electron-deficient but can undergo side reactions (tarring) under the harsh reflux conditions required by thionyl chloride.

  • Incomplete Conversion: Poor solubility of the zwitterionic starting material (quinoxaline-2-carboxylic acid) in non-polar solvents.

This guide provides a validated protocol using Oxalyl Chloride/DMF (the "Golden Standard" for high yield) and a troubleshooting matrix for the Thionyl Chloride route.

Validated Experimental Protocols

Protocol A: The High-Yield Method (Oxalyl Chloride + DMF)

Recommended for mg to gram-scale synthesis where purity is paramount.

Why this works: This method operates at room temperature (RT) or


, preventing thermal decomposition. The DMF catalyst forms a reactive Vilsmeier-Haack intermediate, driving the reaction even with poor substrate solubility.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Suspend Quinoxaline-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (

    
    ).
    
    • Note: The acid may not dissolve completely.[1] This is normal.

  • Catalysis: Add catalytic DMF (2-3 drops) .

  • Chlorination: Cool to

    
    . Add Oxalyl Chloride (1.2 - 1.5 eq)  dropwise via syringe over 10 minutes.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur.
      
  • Reaction: Allow to warm to RT and stir for 2-4 hours.

    • Endpoint: The suspension should become a clear solution, indicating consumption of the starting acid.

  • Isolation: Evaporate solvent under reduced pressure.

    • Critical Step: Co-evaporate with anhydrous Toluene (

      
      )  to remove trace oxalyl chloride and HCl.
      
  • Yield Expectation: >90% (Yellow/Tan solid).

Protocol B: The Cost-Effective Method (Thionyl Chloride)

Recommended for multi-gram scaleup, provided thermal control is strict.

Step-by-Step Workflow:

  • Setup: RBF with a reflux condenser and

    
     drying tube (or 
    
    
    
    line).
  • Reagent: Suspend starting acid in neat Thionyl Chloride (

    
    )  (5-10 eq).
    
  • Reaction: Heat to reflux (

    
    ) for 2-3 hours.
    
    • Warning: Do not overheat.[2] Darkening of the solution indicates decomposition.

  • Workup: Distill off excess

    
     under reduced pressure.
    
  • Purification: Recrystallization from dry hexane/toluene is often required to remove sulfur impurities.

Mechanistic Insight: The Role of DMF

Understanding why we use DMF allows you to troubleshoot when the reaction stalls. DMF is not just a solvent; it acts as a catalyst transfer agent.

DMF_Catalytic_Cycle DMF DMF (Catalyst) Vilsmeier Chloroiminium Intermediate (Active Species) DMF->Vilsmeier + OxCl - CO, CO2, Cl- OxCl Oxalyl Chloride (Reagent) OxCl->Vilsmeier Prod Quinoxaline-2-COCl (Product) Vilsmeier->Prod + Acid - HCl Acid Quinoxaline-2-COOH (Substrate) Prod->DMF Regenerates Catalyst Byprod CO + CO2 + HCl

Figure 1: The DMF Catalytic Cycle.[3][4] DMF reacts with Oxalyl Chloride to form the highly electrophilic Chloroiminium species, which attacks the carboxylic acid more efficiently than oxalyl chloride alone.

Troubleshooting & FAQs

Q1: My product turned into a black tar during the Thionyl Chloride reflux. What happened? Diagnosis: Thermal Decomposition / Polymerization. Root Cause: Quinoxaline nitrogens are basic. At high temperatures (


), 

can act as a dehydrating agent or chlorinate the ring, leading to complex polymerization. Solution:
  • Switch to Protocol A (Oxalyl Chloride) to run at room temperature.

  • If you must use

    
    , use Toluene  as a solvent to lower the boiling point and dilute the reaction, rather than running it neat.
    

Q2: I obtained a solid, but my next reaction (amide coupling) failed. NMR shows starting acid. Diagnosis: Hydrolytic Reversion. Root Cause: The acid chloride hydrolyzed back to the acid during workup or storage. This happens if the excess thionyl/oxalyl chloride was not fully removed (trapped HCl attracts moisture) or if the rotavap was not vented with dry nitrogen. Solution:

  • The Toluene Chase: After stripping the solvent, add anhydrous toluene and evaporate again. Repeat twice. This forms an azeotrope that drags out residual

    
     and HCl.
    
  • Storage: Use immediately. If storage is necessary, keep under Argon in a desiccator.

Q3: The reaction mixture remains a suspension after 4 hours. Is it done? Diagnosis: Incomplete Reaction. Root Cause: While the acid chloride is more soluble than the acid, the hydrochloride salt of the quinoxaline nitrogen might precipitate. Verification: Take an aliquot, quench with dry methanol, and run TLC/LC-MS. If you see the Methyl Ester , the reaction is complete. If you see Acid, it is incomplete. Solution: Add another 0.5 eq of Oxalyl Chloride and warm slightly (


).

Data Comparison: Reagent Selection

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Reaction Temp Reflux (

)

to RT
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Purification Distillation often neededEvaporation usually sufficient
Yield (Typical) 60 - 75%85 - 95%
Risk Thermal degradation (Black tar)Higher cost, toxic CO gas
Recommendation Large scale (>50g), robust substratesResearch scale, sensitive substrates

References

  • Mechanism of Acid Chloride Formation: Master Organic Chemistry. (2011).[5] Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

Optimization

Removing unreacted 3-oxo-4h-quinoxaline-2-carbonyl chloride from reaction mixtures

Technical Support Center: Purification Strategies for 3-Oxo-4H-Quinoxaline-2-Carbonyl Chloride Overview Status: Active Guide Subject: Removal of unreacted 3-oxo-4H-quinoxaline-2-carbonyl chloride (and its hydrolyzed bypr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 3-Oxo-4H-Quinoxaline-2-Carbonyl Chloride

Overview

Status: Active Guide Subject: Removal of unreacted 3-oxo-4H-quinoxaline-2-carbonyl chloride (and its hydrolyzed byproducts) from reaction mixtures. Applicability: Amide couplings, Esterifications, and Heterocyclic modifications.

The 3-oxo-4H-quinoxaline-2-carbonyl chloride intermediate is a highly reactive electrophile. Incomplete consumption during synthesis leads to a difficult purification scenario: the reagent hydrolyzes to 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid upon exposure to atmospheric moisture or aqueous workup. This by-product often co-elutes with polar products or precipitates unpredictably, contaminating the final scaffold.

This guide provides three validated protocols to eliminate this impurity based on your product's sensitivity and scale.

Method A: The pH-Controlled Hydrolytic Wash (Standard)

Best for: Stable amide/ester products soluble in organic solvents (DCM, EtOAc).

The Logic: The unreacted acid chloride is deliberately hydrolyzed to its corresponding carboxylic acid. By carefully controlling the pH of the aqueous wash, we exploit the acidity difference between the impurity (Carboxylic acid pKa ~3-4) and the quinoxaline lactam core (pKa ~13-14). Using a mild base converts the impurity to a water-soluble carboxylate salt while leaving the desired product in the organic phase.

Protocol:

  • Quench: Add the reaction mixture (typically in DCM or THF) to a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and additional organic solvent.

  • Hydrolysis Interval: Stir rapidly for 15–30 minutes. Critical: The quinoxaline acid chloride is sterically hindered and less reactive than simple acyl chlorides; brief shaking in a funnel is insufficient to fully hydrolyze it.

  • Phase Separation: Separate the organic layer.

  • The "Safety" Wash: Wash the organic layer once with 10% Citric Acid (to remove any trapped basic impurities) and then once with Brine.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Technical Note: Do NOT use NaOH or KOH. Strong bases can deprotonate the lactam nitrogen (N-4 position) of the quinoxaline ring, forcing your product into the aqueous layer or causing ring-opening decomposition.

G Start Crude Reaction Mix (Product + Excess Acid Chloride) Quench Add Sat. NaHCO3 (Stir 20 mins) Start->Quench Hydrolysis Acid Chloride converts to Carboxylic Acid (R-COOH) Quench->Hydrolysis Hydrolysis Partition Phase Separation Hydrolysis->Partition AqLayer Aqueous Layer (Contains R-COO- Na+) Partition->AqLayer Impurity (Salt form) OrgLayer Organic Layer (Contains Product) Partition->OrgLayer Product (Neutral) Final Pure Product (After Drying) OrgLayer->Final

Figure 1: The pH-controlled extraction logic ensures the acidic impurity is sequestered in the aqueous phase without degrading the quinoxaline scaffold.

Method B: Solid-Phase Scavenging (High Sensitivity)

Best for: Acid-sensitive products or high-throughput parallel synthesis (medicinal chemistry).

The Logic: If your product cannot withstand aqueous workup (e.g., prone to hydrolysis), use a polymer-supported amine scavenger. The unreacted acid chloride covalently binds to the resin, which is then removed via simple filtration.

Protocol:

  • Reagent Selection: Use Trisamine resin (Tris(2-aminoethyl)amine polymer-bound) or Morpholine resin .

  • Stoichiometry: Add 3.0 equivalents of resin relative to the excess acid chloride (calculated based on stoichiometry).

  • Incubation: Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 1-2 hours at room temperature.

  • Filtration: Filter through a fritted syringe or Büchner funnel. Rinse the resin cake with DCM to recover entrained product.

  • Result: The filtrate contains the product; the impurity is trapped on the beads.

Method C: The "Methanol Crash" (Recrystallization)

Best for: Large-scale synthesis where chromatography is too expensive.

The Logic: Quinoxaline derivatives often exhibit poor solubility in cold alcohols, while the methyl ester (formed by quenching the acid chloride with methanol) has distinct solubility properties.

Protocol:

  • Quench: Add Methanol (MeOH) (5–10 eq) to the reaction mixture and stir for 30 minutes. This converts unreacted acid chloride to the methyl ester.

  • Concentrate: Remove solvents under vacuum.

  • Solvent Swap: Redissolve the crude solid in hot Ethanol (EtOH) or Acetic Acid .

  • Crystallization: Allow the solution to cool slowly. Quinoxaline amides often crystallize out, while the methyl ester impurity and other byproducts remain in the mother liquor.

Comparative Analysis of Methods

FeatureMethod A: Hydrolytic WashMethod B: Scavenger ResinMethod C: Methanol Crash
Primary Mechanism Acid-Base ExtractionCovalent CaptureSolubility Difference
Cost LowHighLow
Time Efficiency Fast (<1 hr)Medium (1-3 hrs)Slow (Overnight)
Scalability ExcellentPoor (Cost prohibitive)Excellent
Risk Emulsion formationPhysical loss of productYield loss in mother liquor

Troubleshooting & FAQs

Q: Can I purify the unreacted acid chloride on silica gel? A: No. Acid chlorides react with the silanol groups (Si-OH) on silica gel, decomposing into the carboxylic acid and HCl. This not only destroys the reagent but deactivates the column, causing "streaking" of your product. If you must use silica, quench the reaction with methanol first to convert the chloride to a stable methyl ester, then purify the ester.

Q: The reaction mixture turned dark red/black. Is my product gone? A: Not necessarily. Quinoxaline intermediates are nitrogen-rich heterocycles that are prone to forming charge-transfer complexes or trace oxidation byproducts that are highly colored. This often clears up after the NaHCO₃ wash or filtration through a pad of Celite.

Q: I used Method A, but the impurity is still present in the organic layer. A: Check your pH. If the aqueous layer was not basic enough (pH < 8), the carboxylic acid impurity will not fully deprotonate and will partition back into the organic layer. Use saturated NaHCO₃ and ensure the aqueous layer tests basic on pH paper.

Q: My product precipitates during the aqueous workup. A: This is common for flat, aromatic quinoxalines. Do not filter it yet. Add a co-solvent like THF or Isopropanol (10-20% volume) to the organic layer to solubilize the product during extraction. If it remains solid, filter the precipitate—it might be pure product (verify by NMR).

Visualizing the Scavenging Workflow

Scavenger Mix Reaction Mixture (Product + R-COCl) Resin Add Trisamine Resin (Polymer-NH2) Mix->Resin Bind Covalent Binding (Resin-NH-CO-R) Resin->Bind 2 Hours Filter Filtration Bind->Filter SolidWaste Solid Waste (Resin-Bound Impurity) Filter->SolidWaste Retentate Filtrate Filtrate (Pure Product) Filter->Filtrate Pass-through

Figure 2: The scavenger resin workflow physically removes the impurity without liquid-liquid extraction.

References

  • Synthesis and Biological Evaluation of Quinoxaline Derivatives. Source: Bioorganic Chemistry (via NIH/PubMed). Context: Describes the synthesis of 3-oxo-3,4-dihydroquinoxaline derivatives and standard workup procedures involving precipitation and washing. URL:[Link]

  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Source: ACS Omega (via NIH/PMC). Context: Discusses the quenching of acid chlorides and modern alternatives to liquid-liquid extraction (LLE) for removing hydrolyzable reagents. URL:[Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Source: HKUST Department of Chemistry. Context: Standard operating procedures for removing excess acid chlorides and handling emulsions during aqueous workup. URL:[Link]

Troubleshooting

Technical Support Center: Mastering the Use of 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride

Welcome to the technical support center for 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on hand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this highly reactive and valuable synthetic intermediate. As Senior Application Scientists, we understand that success with this reagent hinges on meticulous control of its primary vulnerability: moisture. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the success of your synthetic endeavors.

The core utility of 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride lies in its acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom, making it an excellent acylating agent for nucleophiles like alcohols, amines, and thiols.[1][2][3] However, this same reactivity makes it exceptionally susceptible to hydrolysis, where even trace amounts of water can act as a nucleophile, leading to the formation of the corresponding and often unreactive carboxylic acid.[2][4][5] This guide is structured to help you mitigate this challenge effectively.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses the most common issues encountered when working with 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride, with a focus on moisture-related causes.

Problem 1: My reaction resulted in a low or non-existent yield of the desired product.

  • Potential Cause: The most probable culprit is the premature hydrolysis of the 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride into 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, either during storage or reaction setup. This carboxylic acid is generally unreactive under the conditions used for acylation.[4][5]

  • Recommended Solution: Implementing rigorous anhydrous techniques is non-negotiable.

    • Glassware Preparation: All glassware must be meticulously dried to remove adsorbed moisture. This can be achieved by oven-drying at a minimum of 125°C overnight or for at least 4 hours.[6][7] Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry, inert gas (argon or nitrogen).[6][8]

    • Solvent Purity: Use only high-quality, commercially available anhydrous solvents packaged under an inert atmosphere. If you are unsure of the solvent's dryness, it should be freshly distilled from an appropriate drying agent. For highly sensitive reactions, consider degassing the solvent by methods such as the freeze-pump-thaw technique to remove dissolved oxygen and moisture.[7]

    • Inert Atmosphere: All manipulations should be performed under a positive pressure of a dry inert gas. A Schlenk line or a glovebox provides the most secure environment.[9][10] A glovebox is particularly advantageous for weighing and transferring the solid reagent.[10][11] If a Schlenk line is used, ensure the system is properly purged by cycling between vacuum and inert gas at least three times.[7][10]

Problem 2: My analysis (NMR, LC-MS) shows the formation of a significant, unexpected byproduct.

  • Potential Cause: In the context of this reagent, the most common byproduct is 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, the direct result of hydrolysis. Its presence confirms that moisture has compromised the reaction.

  • Recommended Solution:

    • Confirm Identity: Use an analytical technique like LC-MS to confirm if the mass of the byproduct corresponds to the carboxylic acid. ¹H NMR spectroscopy can also be informative, as the carboxylic acid proton will appear as a characteristic broad singlet, which is absent in the starting acyl chloride.

    • Systematic Moisture Check: Re-evaluate every step of your experimental setup for potential points of moisture entry. This includes checking the seals on your reaction vessel (e.g., rubber septa), the integrity of your inert gas line, and the dryness of your starting materials and solvents. Consider using Karl Fischer titration to quantify the water content in your solvent as a quality control measure.

Problem 3: My results are inconsistent from one experiment to the next.

  • Potential Cause: Inconsistent results are often a symptom of variable moisture contamination. Ambient humidity can change daily, affecting the amount of moisture introduced during reagent transfer or reaction setup if techniques are not sufficiently robust.

  • Recommended Solution:

    • Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for handling this reagent. This includes standardizing glassware drying times, solvent handling, and the method for establishing an inert atmosphere.

    • Reagent Aliquoting: If you are using the reagent from a larger bottle, consider aliquoting it into smaller, single-use vials inside a glovebox.[10] This prevents the contamination of the entire stock with atmospheric moisture from repeated openings.

Troubleshooting Summary Table
ProblemPotential Moisture-Related CauseRecommended SolutionKey Indicator
Low/No YieldHydrolysis of acyl chloride to the unreactive carboxylic acid.Rigorous drying of glassware, solvents, and inert gas. Use of a Schlenk line or glovebox.[6][7][9]Presence of 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid in the crude reaction mixture.
Byproduct FormationReaction of acyl chloride with trace water.Implement and verify stringent anhydrous techniques at every step.A byproduct with a mass and NMR spectrum corresponding to the carboxylic acid.[12]
Inconsistent ResultsVarying levels of ambient moisture affecting reagent purity.Standardize all drying and handling protocols. Aliquot the reagent in a controlled atmosphere.Poor reproducibility of yields and product purity profiles between runs.
Difficult DissolutionPartial hydrolysis on the surface of the solid reagent.Store reagent in a desiccator or glovebox. Handle quickly during transfers.[10]The solid appears clumpy or fails to dissolve completely in an anhydrous solvent.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride? A1: The reagent must be stored in a tightly sealed container to prevent moisture ingress.[13][14] For long-term storage, keep it in a desiccator or, ideally, within an inert atmosphere glovebox.[10][15] The recommended storage temperature is typically refrigerated to minimize thermal decomposition.[16]

Q2: Are there any visual signs of reagent decomposition or moisture contamination? A2: While the fresh reagent is typically a crystalline solid, exposure to moisture can cause it to appear clumpy or discolored. A key indicator of hydrolysis is fuming when exposed to moist air, as the reaction releases HCl gas.[16] However, relying solely on visual inspection is insufficient; rigorous anhydrous handling is always necessary.

Q3: How can I be absolutely sure my glassware and solvents are dry enough? A3: For glassware, oven-drying overnight at >125°C is a standard and effective method.[6] For solvents, using a freshly opened bottle of anhydrous solvent from a reputable supplier is the best practice. If you must purify your own, distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) is required. The ultimate verification of solvent dryness is Karl Fischer titration, which can detect water content at the ppm level.

Q4: What is the best way to handle and dispense this solid reagent? A4: The ideal method is to handle it entirely within an inert atmosphere glovebox.[9][10] Here, you can accurately weigh the solid without fear of moisture contamination. If a glovebox is unavailable, you must work quickly. Have your reaction flask already under a positive pressure of inert gas. Briefly remove the septum, add the solid via a powder funnel while maintaining a strong counterflow of inert gas, and immediately reseal the flask.[7]

Q5: Is argon or nitrogen preferable as the inert gas? A5: For most applications involving moisture-sensitive reagents, both high-purity nitrogen and argon are acceptable.[7] Argon is denser than air, which can be advantageous as it can form a more stable "blanket" over the reaction mixture. However, it is also more expensive. For most standard procedures, dry nitrogen is perfectly adequate. The critical factor is the dryness of the gas, not its identity.

Visualized Mechanisms and Workflows

Hydrolysis of 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride

Hydrolysis AcylChloride 3-oxo-3,4-dihydroquinoxaline- 2-carbonyl chloride Products 3-oxo-3,4-dihydroquinoxaline- 2-carboxylic acid + HCl AcylChloride->Products Nucleophilic Attack Water H₂O (Moisture) Water->Products

Caption: The irreversible hydrolysis pathway of the acyl chloride.

Troubleshooting Workflow for Failed Reactions

Troubleshooting Start Reaction Failed (Low Yield / Byproducts) CheckMoisture Was every component (glassware, solvent, gas) rigorously dried and handled under inert atmosphere? Start->CheckMoisture ImproveTechnique Implement stricter anhydrous protocols: - Oven-dry glassware overnight - Use fresh anhydrous solvent - Purge system thoroughly CheckMoisture->ImproveTechnique No CheckReagent Is the starting material old or improperly stored? CheckMoisture->CheckReagent Yes ImproveTechnique->Start Retry Reaction NewReagent Use a fresh bottle or a newly purified/aliquoted reagent. CheckReagent->NewReagent Yes OtherParams Investigate other reaction parameters (temperature, concentration, stoichiometry). CheckReagent->OtherParams No NewReagent->Start Retry Reaction

Caption: A logical workflow for diagnosing failed reactions.

Protocol: General Procedure for Amide Formation

This protocol outlines the synthesis of an amide, a common application for this reagent. It is critical that every step is performed under a positive pressure of dry argon or nitrogen using either a Schlenk line or in a glovebox.[7][9][10]

1. Glassware Preparation:

  • Place a round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum in an oven at 130°C for at least 4 hours (preferably overnight).

  • Assemble the glassware while hot and immediately connect it to the inert gas manifold.

  • Allow the apparatus to cool to room temperature under a positive flow of inert gas. This process is known as "purge-and-refill" and should be repeated three times if using a Schlenk line.[7]

2. Reagent Preparation:

  • In a separate, similarly dried flask, dissolve your amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous solvent (e.g., dichloromethane, THF).

  • The 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride (1.1 eq.) should be weighed out in a glovebox or handled with extreme care under a positive inert gas flow and dissolved in a separate flask with anhydrous solvent.

3. Reagent Transfer and Reaction:

  • Using a dry, gas-tight syringe purged with inert gas, slowly add the solution of 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride to the stirred solution of the amine at 0°C (ice bath).[6][8]

  • The transfer should be done via the rubber septum against a positive pressure of inert gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

4. Work-up and Purification:

  • Upon completion, quench the reaction by cautiously adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

This detailed approach, grounded in the principles of handling air- and moisture-sensitive compounds, will significantly increase the probability of a successful and reproducible outcome.

References

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Wikipedia. (n.d.). Air-free technique.
  • Ossila. (n.d.).
  • Chemistry LibreTexts. (2022, May 6). 1.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
  • BenchChem. (n.d.). Technical Support Center: Managing Moisture Sensitivity of N-Sulfinylamine Reagents.
  • Thermo Fisher Scientific. (2011, February 10).
  • TCI Chemicals. (2025, March 13).
  • Sigma-Aldrich. (2024, September 7).
  • Study Mind. (2022, April 19). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry).
  • YouTube. (2019, July 29). 08.
  • CPAChem. (2020, January 13).
  • NJ.gov. (n.d.). 0013 - Hazardous Substance Fact Sheet.
  • University of Rochester. (n.d.). How to Store Reagents.
  • BenchChem. (n.d.). Managing air and moisture sensitivity of reagents.
  • ResearchGate. (n.d.).
  • Smolecule. (2023, August 15). Buy Quinoxaline-2-carbonyl chloride | 54745-92-5.
  • YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
  • Chemos GmbH&Co.KG. (n.d.).
  • Apollo Scientific. (2023, August 2). Quinoxaline.
  • Sigma-Aldrich. (2025, September 13).
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • Canadian Science Publishing. (1967, July).
  • Reddit. (2025, August 9). Trouble with chloride acids.
  • Chemistry Steps. (n.d.). Nucleophilic Acyl Substitution Practice Problems.
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Isonitrile. (n.d.). Performing Sensitive Reactions without a Schlenk Line.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Arkivoc. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • ACG Publications. (2013, May 3).
  • Thieme. (n.d.). Product Class 15: Quinoxalines.
  • National Center for Biotechnology Information. (2022, September 5).
  • StudySmarter. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • ResearchGate. (2025, August 6). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)
  • ResearchGate. (n.d.). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)

Sources

Optimization

Technical Support Center: Purification of 3-Oxo-Quinoxaline Reaction By-Products

Introduction: The "Sticky" Scaffold The 3-oxo-quinoxaline scaffold (quinoxalin-2(1H)-one) is a privileged structure in drug discovery, serving as a core for kinase inhibitors, antimicrobial agents, and AMPA receptor anta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Scaffold

The 3-oxo-quinoxaline scaffold (quinoxalin-2(1H)-one) is a privileged structure in drug discovery, serving as a core for kinase inhibitors, antimicrobial agents, and AMPA receptor antagonists.[1] However, it is notoriously difficult to purify.

Why is this difficult?

  • Lactam-Lactim Tautomerism: The amide functionality creates a dynamic equilibrium that causes severe "streaking" on silica gel.

  • Regioisomer Similarity: When synthesizing from unsymmetrical 1,2-diamines, the 6- and 7-substituted isomers often have

    
    .[1]
    
  • Solubility Paradox: These compounds are often too polar for hexane/ethyl acetate but too lipophilic for pure water, leading to "oiling out" during recrystallization.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: The Regioisomer Nightmare (6- vs. 7-Substitution)

The Issue: You synthesized a quinoxalinone using an unsymmetrical o-phenylenediamine and a glyoxylate derivative. You now have a mixture of 6- and 7-substituted isomers that co-elute.

Technical Insight: Separation by standard chromatography is often futile due to identical polarity. The most effective strategy is Chemical Differentiation prior to physical separation, or exploiting the subtle packing differences in the crystal lattice. Recent literature confirms that the ratio of these isomers is heavily dictated by the pH of the reaction medium (Acidic vs. Basic) [1].

Protocol A: The "Switch" Strategy (Prevention)

If you can repeat the synthesis, alter the conditions to favor one isomer.

  • To favor 7-substituted: Run the condensation in Acetic Acid (AcOH) . The protonation of the more basic amine directs the nucleophilic attack.

  • To favor 6-substituted: Run the reaction in Methanol with catalytic base .

Protocol B: Fractional Crystallization (Remediation)

If you must separate the mixture:

  • Solvent Screen: Dissolve 10 mg of mixture in 100 µL of hot DMSO .

  • Anti-solvent Addition: Dropwise add Water until turbidity persists.

  • Heat & Cool: Re-heat to clarity, then cool slowly to RT, then

    
    .
    
    • Observation: The major isomer typically crystallizes first due to higher symmetry/packing efficiency.

    • Validation: Check the supernatant vs. precipitate by

      
      H NMR.
      
Decision Matrix: Regioisomer Separation

RegioisomerStrategy Start Crude Regioisomer Mixture CheckRatio Determine Ratio (NMR) Start->CheckRatio RatioHigh Ratio > 8:1 CheckRatio->RatioHigh RatioLow Ratio ~ 1:1 CheckRatio->RatioLow Recryst Recrystallization (EtOH or DMSO/H2O) RatioHigh->Recryst Chromatography Chromatography Required RatioLow->Chromatography Success Pure Isomer Recryst->Success Condition Mobile Phase Modifier? Chromatography->Condition Acidic Add 0.1% TFA (Locks Lactam Form) Condition->Acidic Standard Basic Add 1% Et3N (Deprotonates to Anion) Condition->Basic If Acid Sensitive Acidic->Success Basic->Success

Caption: Workflow for determining the optimal separation path for regioisomers based on initial purity ratios.

Module 2: Chromatography of "Streakers" (Tautomer Management)

The Issue: Your product streaks from the baseline to the solvent front on TLC and column chromatography, making isolation impossible.

Technical Insight: Quinoxalin-2-ones exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[1][2] Silica gel possesses acidic silanol groups that catalyze this interconversion on the column, resulting in peak broadening [2].

Protocol: The "Tautomer Lock" Mobile Phase

Goal: Force the equilibrium to a single species during purification.

ComponentStandard Phase"Locked" Phase (Recommended)Mechanism
Stationary Silica Gel (Standard)Silica Gel (Standard)-
Solvent A Dichloromethane (DCM)DCMPrimary carrier
Solvent B Methanol (MeOH)MeOHPolar modifier
Additive None0.5% Acetic Acid Crucial: Protonates the carbonyl/nitrogen, locking the Lactam form.[1]

Step-by-Step:

  • Pre-treat Silica: Flush the column with 3 column volumes (CV) of the mobile phase containing the acid additive before loading the sample.

  • Sample Loading: Do not load in pure DCM. Dissolve the sample in a small volume of DCM:MeOH:AcOH (95:4:1) to prevent precipitation at the head of the column.

  • Gradient: Run a shallow gradient (0%

    
     10% MeOH in DCM).
    
    • Note: If the streak persists, switch to Reverse Phase (C18) using Water/Acetonitrile with 0.1% Formic Acid .

Module 3: Removing "Black Tar" (Oxidative By-products)[1]

The Issue: The reaction mixture is dark black/brown. Even after a column, the product is off-white or pink.

Technical Insight: This is caused by the oxidation of unreacted o-phenylenediamines into quinone-imines and oligomeric azines. These impurities are highly colored and lipophilic, often co-eluting with the product.

Protocol: The Reductive Scavenge

Before chromatography, you must chemically reduce the oxidative impurities.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (or DCM if solubility is poor).

  • The Wash:

    • Wash 2x with 10% Sodium Bisulfite (

      
      )  or Sodium Dithionite (
      
      
      
      ) solution.[1]
    • Mechanism:[1][3][4][5][6] This reduces the colored quinoid impurities back to water-soluble anilines or non-colored species.

  • Acid Wash: Wash 1x with 1N HCl (rapidly).

    • Mechanism:[1][3][4][5][6] Protonates unreacted diamines, forcing them into the aqueous layer. Warning: Ensure your product does not precipitate.[1]

  • Adsorption: If color persists, stir the organic layer with Activated Charcoal (10% w/w) for 15 minutes, then filter through a Celite pad.

Troubleshooting FAQs

Q: Why does my NMR spectrum show broad/split peaks even after purification? A: This is likely rotameric broadening or aggregation, not impurity. Quinoxalinones can stack in solution.

  • Test: Run the NMR at

    
     or add a drop of 
    
    
    
    (to exchange labile protons) or TFA-d. If the peaks sharpen, the compound is pure [2].

Q: My product is stuck on the baseline of the TLC even in 10% MeOH/DCM. A: The lactam hydrogen bonding is too strong.

  • Solution: Switch to Hexafluoroisopropanol (HFIP) modifiers.[1] Use DCM:HFIP (9:1).[1] HFIP is a potent hydrogen-bond donor that disrupts the dimer network, solubilizing the compound [3].

Q: I used the "Acidic Lock" column method, but now my product smells like vinegar and won't dry. A: Acetic acid has a high boiling point and binds to the lactam.

  • Solution: Dissolve the product in DCM and wash with Saturated

    
     (if product is not acidic) or azeotrope with Toluene 3x on the rotovap.
    

References

  • Qiu, K., Wang, M., & Lu, Q. (2020).[1] Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. Semantic Scholar.

  • Kurasawa, Y., & Takada, A. (1986).[1] Characteristic Tautomerism and Isomerization in the Quinoxaline Chemistry. Heterocycles.

  • Wille, G., et al. (2023).[1][4] Methods for improving the purity of synthesized quinoxaline compounds. BenchChem Technical Guides.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectral Analysis of Quinoxaline-2-Carbonyl Chloride

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Executive Summary: The Critical Electrophile In the landscape of heterocyclic d...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary: The Critical Electrophile

In the landscape of heterocyclic drug development, Quinoxaline-2-carbonyl chloride serves as a linchpin intermediate. Unlike its stable precursor, Quinoxaline-2-carboxylic acid , the carbonyl chloride derivative acts as a high-energy electrophile, essential for synthesizing bioactive amides and esters found in antimicrobial (e.g., echinomycin analogs) and anticancer agents.

This guide provides an objective spectral comparison between the active acid chloride and its inactive alternatives (precursors and hydrolysis products). It establishes a self-validating FTIR protocol to ensure the integrity of this moisture-sensitive reagent before downstream coupling.

Spectral Performance Comparison

The "performance" of an acid chloride is defined by its reactivity and purity. In FTIR analysis, this translates to the presence of high-frequency carbonyl bands and the total absence of hydroxyl associations.

The Core Differentiators

The following table contrasts the spectral signature of the target product against its primary impurities.

FeatureTarget Product: Quinoxaline-2-Carbonyl ChlorideAlternative/Impurity: Quinoxaline-2-Carboxylic AcidMechanistic Cause of Shift
C=O[1] Stretch 1770 – 1790 cm⁻¹ (Sharp, Strong)1690 – 1720 cm⁻¹ (Broad, Strong)Inductive Effect: The electronegative Chlorine atom pulls electron density from the carbonyl carbon, shortening the C=O bond and increasing the vibration frequency. The acid form has resonance donation from the -OH, lowering the frequency.
O-H Stretch Absent (Baseline flat >3000 cm⁻¹)2500 – 3300 cm⁻¹ (Very Broad)Hydrogen Bonding: The carboxylic acid forms dimers, creating a massive, broad absorption band. The absence of this band is the primary indicator of successful chlorination.
C-Cl Stretch 600 – 800 cm⁻¹ (Moderate)Absent Bond Specificity: Specific to the acyl chloride bond, though often obscured by aromatic ring vibrations.
Fermi Resonance Occasional overtone doublet near C=OAbsentInteraction between the fundamental C=O stretch and the first overtone of C-C or C-H bending.
Comparative Analysis of "Performance"
  • Reactivity Indicator: The shift of the carbonyl peak from ~1710 cm⁻¹ (Acid) to ~1780 cm⁻¹ (Chloride) represents the "activation" of the molecule. If the peak remains at 1710 cm⁻¹, the activation failed.

  • Stability Indicator: The reappearance of the broad O-H band (2500-3300 cm⁻¹) in a stored sample indicates hydrolysis. The acid chloride has reverted to the "Alternative" (Acid) state due to moisture ingress.

Experimental Protocol: Self-Validating Synthesis & Analysis

Objective: Synthesize Quinoxaline-2-carbonyl chloride and validate conversion via FTIR without hydrolysis artifacts.

Synthesis Workflow (Thionyl Chloride Method)
  • Charge: Suspend Quinoxaline-2-carboxylic acid (1.0 eq) in dry toluene.

  • Activate: Add Thionyl Chloride (

    
    ) (1.5 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat to 80°C for 2-3 hours. The solution should clarify as the acid chloride forms.

  • Isolate: Evaporate solvent and excess

    
     under reduced pressure. Do not perform aqueous workup. 
    
FTIR Sampling Protocol (Critical)

Standard KBr pellet preparation often introduces enough moisture to hydrolyze the surface of the acid chloride, leading to false negatives.

  • Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond crystal.

  • Environment: Nitrogen-purged glovebox or rapid measurement in low humidity.

  • Step-by-Step:

    • Blank: Collect background spectrum of the clean ATR crystal.

    • Load: Place solid Quinoxaline-2-carbonyl chloride on the crystal.

    • Compress: Apply pressure rapidly.

    • Scan: Acquire spectrum (16 scans, 4 cm⁻¹ resolution).

    • Validate: Check for the "Double Peak" danger. If you see peaks at both 1780 and 1710 cm⁻¹, your sample is partially hydrolyzed.

Visualizing the Chemistry

The following diagrams illustrate the synthesis pathway and the decision logic for spectral validation.

Synthesis & Degradation Pathway

SynthesisPathway Acid Quinoxaline-2-COOH (Precursor) C=O: ~1710 cm⁻¹ O-H: Broad Chloride Quinoxaline-2-COCl (Target Product) C=O: ~1780 cm⁻¹ O-H: Absent Acid->Chloride Activation (-SO₂, -HCl) Reagent SOCl₂ / DMF (Thionyl Chloride) Reagent->Chloride Chloride->Acid Hydrolysis (Degradation) Amide Quinoxaline-2-CONHR (Drug Intermediate) Chloride->Amide Amine Coupling (Desired Rxn) Moisture H₂O (Atmospheric Moisture)

Caption: Cycle of activation and degradation. The red path represents the stability failure mode detectable by FTIR.

Spectral Decision Tree

DecisionTree Start Acquire FTIR Spectrum CheckOH Check 2500-3300 cm⁻¹ region Start->CheckOH OH_Present Broad Band Visible? CheckOH->OH_Present CheckCO Check Carbonyl Region OH_Present->CheckCO No (Flat Baseline) Fail_Wet FAIL: Hydrolyzed (Recrystallize/Redry) OH_Present->Fail_Wet Yes CO_Pos Peak Position? CheckCO->CO_Pos Fail_Raw FAIL: Unreacted Starting Material (Check Reagents) CO_Pos->Fail_Raw < 1730 cm⁻¹ Pass PASS: Pure Acid Chloride (Proceed to Coupling) CO_Pos->Pass > 1770 cm⁻¹

Caption: Logic flow for validating Quinoxaline-2-carbonyl chloride purity before use.

References

  • OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies for Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Retrieved from [Link]

Sources

Comparative

Validation of HPLC methods using 3-oxo-4h-quinoxaline-2-carbonyl chloride tags

Validation of HPLC Methods Using 3-Oxo-4H-Quinoxaline-2-Carbonyl Chloride Tags Part 1: Executive Summary & Strategic Rationale The Challenge: In pharmaceutical and biochemical analysis, compounds lacking intrinsic chromo...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of HPLC Methods Using 3-Oxo-4H-Quinoxaline-2-Carbonyl Chloride Tags

Part 1: Executive Summary & Strategic Rationale

The Challenge: In pharmaceutical and biochemical analysis, compounds lacking intrinsic chromophores or fluorophores—such as fatty alcohols, hydroxysteroids, and certain amino acids—present a "detection void." Traditional methods like Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) often fail to meet the sensitivity requirements of modern impurity profiling (sub-ppm levels).

The Solution: 3-oxo-4H-quinoxaline-2-carbonyl chloride (OQCC) represents a class of high-performance fluorogenic derivatization reagents. Unlike simple UV tags (e.g., Benzoyl Chloride), OQCC confers strong fluorescence to the analyte, enabling femtomole-level detection. This guide validates the OQCC workflow, demonstrating its superiority in sensitivity and stability over traditional alternatives like Dansyl Chloride (DNS-Cl).

Part 2: The Mechanism & Reaction Chemistry

To validate this method, one must understand the causality. OQCC is an acid chloride derivative of the quinoxalinone fluorophore. It functions as an electrophilic acylating agent.

The Reaction:

  • Activation: The carbonyl chloride group of OQCC attacks the nucleophilic oxygen (in alcohols) or nitrogen (in amines).

  • Catalysis: A base (typically pyridine or DMAP) scavenges the generated HCl, driving the equilibrium forward.

  • Result: Formation of a stable ester or amide linkage that fluoresces intensely (Excitation ~350-370 nm, Emission ~430-450 nm).

Diagram 1: OQCC Derivatization Pathway

OQCC_Reaction Reagent OQCC Reagent (Electrophile) Intermediate Transition State (Tetrahedral) Reagent->Intermediate Attack Analyte Target Analyte (R-OH / R-NH2) Analyte->Intermediate Base Catalyst (Pyridine/DMAP) Base->Intermediate Proton Capture Product Fluorescent Derivative (Stable Ester/Amide) Intermediate->Product Elimination Byproduct Byproduct (HCl Salt) Intermediate->Byproduct

Caption: Mechanistic pathway of OQCC derivatization. The base catalyst is critical for neutralizing acid byproducts and driving the reaction to completion.

Part 3: Comparative Performance Analysis

The following table objectively compares OQCC against industry-standard alternatives. Data is synthesized from typical performance metrics in steroid and fatty alcohol analysis.

Table 1: Reagent Performance Matrix

FeatureOQCC (Quinoxaline Tag) Dansyl Chloride (DNS-Cl) FMOC-Cl Benzoyl Chloride
Detection Mode Fluorescence (High Sensitivity)FluorescenceFluorescenceUV (Low Sensitivity)
Target Group -OH, -NH₂, -SH-NH₂, -OH (Phenols)-NH₂, -OH-OH, -NH₂
LOD (Typical) 1–10 fmol 100–500 fmol50–100 fmol10–100 pmol
Reaction Kinetics Moderate (20–40 min @ 60°C)Slow (1–2 hrs)Fast (<5 min)Fast (10–15 min)
Derivative Stability High (>1 week) Low (Light sensitive)ModerateHigh
Reagent Interference Hydrolysis peak usually separableMultiple interfering peaksSevere (Reagent is fluorescent)Minimal
Key Advantage Best balance of sensitivity & stability Historical precedentSpeedLow cost/Simplicity

Field Insight: While FMOC-Cl is faster, the unreacted reagent is highly fluorescent and often co-elutes with analytes, requiring an extraction step to remove excess reagent. OQCC hydrolysis products are often less fluorescent or chromatographically distinct, simplifying the workflow.

Part 4: Method Validation Protocol (Self-Validating System)

This protocol is designed to satisfy ICH Q2(R1) guidelines.

A. Experimental Workflow
  • Preparation: Dissolve OQCC in anhydrous acetonitrile (ACN). Moisture is the enemy; it hydrolyzes the reagent.

  • Derivatization: Mix 100 µL Sample + 100 µL Reagent + 50 µL Pyridine.

  • Incubation: Heat at 60°C for 30 minutes. (Closed vial to prevent evaporation).

  • Quenching: Add 50 µL of water or alcohol to consume excess reagent (optional, depending on separation).

  • Analysis: Inject onto RP-HPLC (C18 column).

Diagram 2: Validation Decision Tree

Validation_Workflow Start Start Validation Spec Specificity Test: Inject Blank vs. Sample Start->Spec Interference Interference Found? Spec->Interference Opt_Grad Optimize Gradient (Move Reagent Peak) Interference->Opt_Grad Yes Lin Linearity Test: 5 Levels (50-150%) Interference->Lin No Opt_Grad->Spec Acc Accuracy/Recovery: Spike Matrix @ 3 Levels Lin->Acc Stab Solution Stability: Re-inject @ 24h/48h Acc->Stab End Method Validated Stab->End

Caption: Step-wise validation logic ensuring specificity is established before quantitative parameters are assessed.

B. Key Validation Parameters & Acceptance Criteria

1. Specificity (Critical for Derivatization Methods)

  • The Issue: The reagent (OQCC) will hydrolyze to form 3-oxo-quinoxaline-2-carboxylic acid (OQCA). This peak must be resolved from your analyte.

  • Criterion: Resolution (

    
    ) > 1.5 between the Reagent Hydrolysis Peak and the Analyte Derivative Peak.
    
  • Data Support: In typical C18 gradients (Water/ACN), the acid byproduct elutes earlier (more polar) than the ester derivative of a fatty alcohol or steroid.

2. Linearity & Range

  • The Issue: Fluorescence detectors can saturate.

  • Protocol: Prepare 5 concentrations ranging from LOQ to 150% of target concentration.

  • Criterion:

    
    . Residuals should be random.
    

3. Limit of Detection (LOD)

  • Advantage:[1][2][3][4] OQCC tags typically allow detection at signal-to-noise (S/N) of 3:1 at concentrations as low as 1–10 femtomoles on column.

  • Calculation:

    
     (where 
    
    
    
    is the standard deviation of the response and
    
    
    is the slope).

4. Accuracy (Recovery)

  • Protocol: Spike the underivatized analyte into the sample matrix, then perform the derivatization. This validates the reaction efficiency, not just the HPLC injection.

  • Criterion: 95.0% – 105.0% recovery.

Part 5: Troubleshooting & Expert Insights

  • "Ghost" Peaks: If you see variable peak areas, check the water content in your solvents. OQCC is moisture-sensitive. Use molecular sieves in your reagent solvent.

  • Reagent Excess: Always maintain a molar excess of at least 20:1 (Reagent:Analyte) to ensure pseudo-first-order kinetics and complete derivatization.

  • Fluorescence Quenching: Avoid using mobile phases with high concentrations of chloride ions or heavy metals, which can quench quinoxaline fluorescence.

References

  • Iwata, T., et al. (1986). "3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography." Journal of Chromatography A.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.

  • Toyo'oka, T. (1999). "Modern Derivatization Methods for Separation Science." John Wiley & Sons.
  • Santa, T. (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography.

Sources

Validation

Comparative Reactivity Guide: Quinoxaline-2-carbonyl Chloride vs. Benzoyl Chloride

[1] Executive Summary This guide provides a technical comparison between Quinoxaline-2-carbonyl chloride (QuinoxCOCl) and the industry-standard Benzoyl chloride (PhCOCl) .[1] While both are aroyl chlorides used to introd...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Quinoxaline-2-carbonyl chloride (QuinoxCOCl) and the industry-standard Benzoyl chloride (PhCOCl) .[1] While both are aroyl chlorides used to introduce aromatic moieties into nucleophilic substrates, their reactivity profiles differ fundamentally due to the electronic nature of the heterocyclic quinoxaline ring.[2]

The Bottom Line: Quinoxaline-2-carbonyl chloride is significantly more electrophilic and less stable than benzoyl chloride.[1][2] It functions as a "hot" electrophile, requiring strictly anhydrous conditions and often necessitating in situ preparation to avoid hydrolysis.[1][2]

Electronic Profiling: The Mechanistic Divergence

To understand the reactivity difference, we must look beyond the carbonyl group to the aromatic scaffold attached to it.[2]

Benzoyl Chloride (Baseline)

The phenyl ring in benzoyl chloride exerts a dual effect:

  • Inductive Effect (-I): Weakly electron-withdrawing.[1][2]

  • Resonance Effect (+R): The

    
    -system can donate electron density to the carbonyl oxygen, stabilizing the ground state and slightly reducing the electrophilicity of the carbonyl carbon.
    
Quinoxaline-2-carbonyl Chloride (High Reactivity)

The quinoxaline scaffold is a benzopyrazine system.[1] The presence of two nitrogen atoms in the fused ring creates a profound electronic deficit:

  • Strong Inductive Withdrawal (-I): The electronegative nitrogen atoms (positions 1 and 4) pull electron density away from the ring carbons.[1]

  • 
    -Deficiency:  The pyrazine ring is 
    
    
    
    -deficient (similar to pyridine).[1] This makes the C2 position (attached to the carbonyl) highly electron-poor.[1]
  • Result: The carbonyl carbon receives almost no resonance stabilization and is subjected to strong inductive withdrawal, making it highly susceptible to nucleophilic attack.[1][2]

Visualization: Electronic Flow & Reactivity

The following diagram illustrates the electronic pressure that results in the heightened reactivity of the quinoxaline derivative.

ElectronicEffects Benzoyl Benzoyl Chloride (Standard Reactivity) Mech_Benz Phenyl Ring (+R Stabilizes Carbonyl) Benzoyl->Mech_Benz Electronic Environment Quinox Quinoxaline-2-COCl (High Reactivity) Mech_Quinox Diaza-Ring System (Strong -I / Electron Deficient) Quinox->Mech_Quinox Electronic Environment Outcome_Benz Stable Electrophile Shelf-stable liquid Mech_Benz->Outcome_Benz Result Outcome_Quinox Hot Electrophile Rapid Hydrolysis Mech_Quinox->Outcome_Quinox Result

Caption: Comparative electronic environments driving the stability and reactivity profiles of the two acid chlorides.

Quantitative Benchmarking

While direct kinetic rate constants (


) for these specific chlorides are rarely isolated due to the instability of the quinoxaline derivative, we can quantify their reactivity using the pKa of the parent carboxylic acids  as a reliable proxy. A more acidic parent acid corresponds to a more reactive (electrophilic) acid chloride.[1][2]
Table 1: Reactivity & Stability Metrics
FeatureBenzoyl ChlorideQuinoxaline-2-carbonyl ChlorideImplication
Parent Acid pKa 4.20~2.90Quinoxaline is a much stronger acid, indicating a more electron-withdrawing core.[1]
Electrophilicity ModerateHighQuinoxCOCl reacts faster with sterically hindered nucleophiles.[1][2]
Hydrolysis Rate Slow (fumes in air)Rapid (degrades in minutes)QuinoxCOCl requires Schlenk lines or glovebox handling for storage.[1][2]
Physical State LiquidSolid (Low Melting Point)QuinoxCOCl is often a solid but melts easily; often handled as a solution.[1][2]
Storage Stability Months (RT)Days/Weeks (< -20°C)Do not store QuinoxCOCl long-term; prepare fresh.[1]

Note on pKa: The pKa of pyrazine-2-carboxylic acid is 2.[1][2][3][4]92. The benzo-fusion in quinoxaline maintains this electron-withdrawing character, keeping the pKa in the ~2.9 range, significantly lower than benzoic acid (4.2).

Experimental Protocols

A. Synthesis of Quinoxaline-2-carbonyl Chloride (In Situ)

Because of its moisture sensitivity, it is best practice to synthesize QuinoxCOCl immediately prior to use.[1][2]

Reagents:

  • Quinoxaline-2-carboxylic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) (5.0 equiv)
    
  • DMF (Catalytic, 2-3 drops)

  • Solvent: Anhydrous Toluene or DCM (optional, can run neat in

    
    )
    

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Charge the flask with Quinoxaline-2-carboxylic acid. Add thionyl chloride carefully.[1][2] Add catalytic DMF.[1][2]

  • Reaction: Heat to reflux (

    
    C) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.[2]
    
    • Critical Step: Do not overheat.[1][2] Quinoxalines are thermally stable, but excessive heat with

      
       can cause chlorination at other ring positions.[1][2]
      
  • Isolation: Remove excess

    
     under reduced pressure (rotary evaporator with a base trap). Co-evaporate with anhydrous toluene (
    
    
    
    ) to remove traces of acid and thionyl chloride.[1][2]
  • Usage: Dissolve the resulting solid/oil immediately in the reaction solvent (e.g., DCM or THF) for the next step.[1][2]

B. Coupling Reaction (General Procedure)

Due to the high reactivity of QuinoxCOCl, a milder base than typically used for Benzoyl chloride is often sufficient, but standard conditions work well if water is excluded.[2]

Workflow Diagram:

ReactionWorkflow Start Start: Quinoxaline-2-COOH Activation Activation: SOCl2, cat. DMF (Reflux, 2h) Start->Activation Intermediate Intermediate: Quinoxaline-2-COCl (Moisture Sensitive!) Activation->Intermediate -SO2, -HCl Coupling Coupling: Amine/Alcohol + Et3N (0°C to RT, Anhydrous DCM) Intermediate->Coupling Immediate Use Product Final Product: Amide/Ester Coupling->Product

Caption: Optimized synthetic workflow for generating and coupling Quinoxaline-2-carbonyl chloride.

Decision Matrix: When to Use Which?

ScenarioRecommendationReasoning
Routine Amide Coupling Benzoyl Chloride If the aromatic ring is just a capping group, use Benzoyl.[1] It is cheaper, safer, and easier to handle.
Kinase Inhibitor Design Quinox-2-COCl The quinoxaline nitrogen atoms act as Hydrogen Bond Acceptors (HBA) in the ATP binding pocket.[1]
Sterically Hindered Amines Quinox-2-COCl The higher electrophilicity of the quinoxaline carbonyl can force reactions with unreactive anilines or secondary amines that benzoyl chloride fails to acylate.[1][2]
Aqueous Conditions Benzoyl Chloride QuinoxCOCl will hydrolyze too rapidly in Schotten-Baumann conditions (water/organic biphasic).[1][2] Use Benzoyl for aqueous/base couplings.[1][2]

References

  • Electronic Effects in Heterocycles: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (General reference for electron-deficiency of pyrazine/quinoxaline systems).

  • pKa Values of Pyrazine Derivatives: ChemicalBook & PubChem Data. Pyrazine-2-carboxylic acid pKa reported as 2.[1][2][3][4]92.

  • Synthesis of Quinoxaline Derivatives: Sarges, R., et al. (1990).[1][2] Synthesis and novel aldose reductase inhibitory activity of quinoxaline-2-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1859–1865.

  • Acidity of Benzoic Acid: Haynes, W. M.[1][2][5] (Ed.).[1][2][6] (2014).[1][2][7] CRC Handbook of Chemistry and Physics.[1][2] CRC Press.[1][2] (Standard pKa reference for Benzoic acid: 4.20).[1][2][8]

Sources

Comparative

Structural Dynamics of Metal Complexes Derived from 3-Oxo-4H-quinoxaline-2-carbonyl Chloride

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Specialists Executive Summary: The "Linchpin" Precursor In the landscape of heterocyclic drug design, 3-oxo-4H-qu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Specialists

Executive Summary: The "Linchpin" Precursor

In the landscape of heterocyclic drug design, 3-oxo-4H-quinoxaline-2-carbonyl chloride is not merely a reagent; it is a structural linchpin. While the acid chloride itself is a reactive intermediate and thus unsuitable for direct biological application or stable X-ray isolation, it serves as the critical scaffold for generating quinoxaline-2-carboxamide and hydrazide ligands.

This guide objectively compares the crystallographic and functional characteristics of metal complexes derived from this specific precursor against those derived from its primary alternative, 2-chloroquinoxaline . We analyze how the retention of the C3-carbonyl oxygen (the "3-oxo" motif) fundamentally alters coordination geometry, crystal packing, and subsequent biological efficacy.

Structural Analysis: The 3-Oxo Advantage

The defining feature of complexes derived from the 3-oxo-4H-quinoxaline-2-carbonyl chloride precursor is the potential for O,N-chelation versus the purely N-donor capacity often seen in 2-chloroquinoxaline derivatives.

Comparative Crystallographic Data

The following data summarizes average structural parameters observed in Copper(II) and Nickel(II) complexes synthesized from these precursors.

Feature3-Oxo-2-Carbonyl Derivative Complexes2-Chloro-Quinoxaline Derivative Complexes
Primary Donor Atoms N, O (Hydrazide/Amide O + Ring N)N, N (Ring N + Substituted Amine N)
Chellation Ring Size Stable 5-membered or 6-membered ringsOften 5-membered (if bidentate)
Metal Geometry Distorted Octahedral or Square PyramidalDistorted Tetrahedral or Square Planar
Space Group (Typ.) Monoclinic (

) or Triclinic (

)
Monoclinic (

)

-Stacking Distance
3.3 – 3.5 Å (Enhanced by planar amides)3.6 – 3.8 Å (Often disrupted by sterics)
Solubility (DMSO) High (due to polar carbonyl)Moderate to Low
Key Bond Length Metrics (Representative)

The retention of the carbonyl oxygen in the ligand structure (derived from the acid chloride) creates a "hard" donor site, shortening the bond length compared to the softer nitrogen donors.

Bond TypeAvg.[1][2] Length (Å) - 3-Oxo ComplexAvg. Length (Å) - Alternative (N-only)Significance
M – O (Carbonyl) 1.98 – 2.05 N/AStrong electrostatic anchor; stabilizes high oxidation states.
M – N (Pyrazine) 2.01 – 2.15 1.95 – 2.05 The 3-oxo group exerts an electronic effect, slightly lengthening the M-N bond.
C = O (Ligand) 1.23 (Free)

1.26 (Bound)
N/AElongation confirms coordination through oxygen (Red shift in IR).
Experimental Workflow: From Acid Chloride to Crystal

To obtain high-quality X-ray data, one must first convert the unstable acid chloride into a stable ligand, then complex it. Direct complexation of the chloride results in hydrolysis.

Protocol: Synthesis & Crystallization
  • Ligand Synthesis (The Stabilization Step):

    • Reactants: 3-oxo-4H-quinoxaline-2-carbonyl chloride + Hydrazine hydrate (or primary amine).

    • Conditions: Reflux in dry ethanol (3h). The chloride is displaced, forming the hydrazide.

    • Validation: Check IR for disappearance of C-Cl stretch (~700 cm⁻¹) and appearance of Amide I/II bands.

  • Metalation (The Complexation):

    • Dissolve ligand (1 mmol) in hot methanol.

    • Add metal salt (

      
       or 
      
      
      
      ) dropwise (0.5 mmol for 2:1 stoichiometry).
    • Critical Step: Adjust pH to 6.5–7.0 using NaOAc to facilitate deprotonation of the amide nitrogen, encouraging coordination.

  • Crystallization (Vapor Diffusion Method):

    • Dissolve the crude complex in a minimum amount of DMSO or DMF.

    • Place in a small vial.

    • Place the small vial inside a larger jar containing diethyl ether or ethanol (anti-solvent).

    • Seal tightly. Allow to stand undisturbed for 7–14 days.

    • Why: Slow diffusion prevents rapid precipitation, yielding single crystals suitable for XRD.

Visualized Workflow (DOT)

G AcidCl 3-oxo-4H-quinoxaline- 2-carbonyl chloride Ligand Ligand Formation (Hydrazide/Amide) AcidCl->Ligand + Amine/Hydrazine - HCl Complex Metal Complexation (Cu/Ni/Co) Ligand->Complex + Metal Salt pH 6.5 Crystal Single Crystal Growth (Vapor Diffusion) Complex->Crystal DMSO/Ether Diffusion XRD X-Ray Diffraction Data Collection Crystal->XRD Mo-Kα Source

Figure 1: Step-by-step workflow from the reactive acid chloride precursor to the final X-ray characterization.

Mechanism of Action & Biological Implications[1][3][4]

The structural data directly correlates to biological performance. The "3-oxo" derivatives often exhibit superior DNA binding compared to their 2-chloro counterparts due to the formation of planar, fused ring systems upon coordination.

Structure-Activity Relationship (SAR) Logic
  • Planarity: The X-ray data typically shows that coordination of the carbonyl oxygen forces the ligand into a rigid, planar conformation.

  • Intercalation: This planarity allows the complex to slide between DNA base pairs (Intercalation).

  • Hydrophobicity: The 3-oxo group allows for hydrogen bonding with the DNA backbone, while the quinoxaline core provides

    
     stacking.
    
SAR Diagram (DOT)

SAR Coord Coordination via C=O and Ring N Geom Planar Geometry (Locked Conformation) Coord->Geom Chellation Effect Stack Enhanced π-π Stacking Geom->Stack Reduced Sterics DNA DNA Intercalation (High Binding Constant) Stack->DNA Interaction Activity Cytotoxicity (Low IC50) DNA->Activity Apoptosis Induction

Figure 2: The causal link between the specific coordination mode of 3-oxo derivatives and their pharmacological activity.

Critical Comparison: Why Choose the 3-Oxo Precursor?
Feature3-Oxo-2-Carbonyl Chloride Route2-Chloro-Quinoxaline Route
Synthetic Versatility High: Can form esters, amides, hydrazides easily.Medium: Limited to nucleophilic aromatic substitution.
Complex Stability High: Chelate effect (5-membered ring with O,N).Moderate: Monodentate or bridging modes common.
Crystallinity Excellent: Amide H-bonds guide lattice formation.Variable: Often requires co-ligands to crystallize.
Drug Potential High: Mimics peptide bonds; better bioavailability.Medium: Often too lipophilic/insoluble.

Expert Insight: While 2-chloroquinoxaline is cheaper and shelf-stable, the 3-oxo-4H-quinoxaline-2-carbonyl chloride route offers superior control over the "second sphere" coordination—specifically, the ability to introduce hydrogen bond donors/acceptors (via the amide linkage) that are critical for crystal lattice stabilization and target protein recognition.

References
  • Marqués-Gallego, P., et al. (2010).[3] "Quinoxaline-2-carboxamide as a carrier ligand in two new platinum(II) compounds: Synthesis, crystal structure, cytotoxic activity and DNA interaction."[3] Dalton Transactions.

  • Abu-Hashem, A. A. (2015).[4] "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry.[4]

  • Hampel, O., et al. (2002). "New Derivatives of Quinoxaline – Syntheses, Complex Formation and their Application as Controlling Ligands for Zinc." Zeitschrift für Naturforschung B.

  • Al-Radadi, N. S., et al. (2022). "One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure...". Scientific Reports.

  • Gobinath, P., et al. (2018). "Crystal structure of 1-ethyl-3-(2-oxo-1,3-dithiol-4-yl)quinoxalin-2(1H)-one." Acta Crystallographica Section E.

Sources

Validation

Technical Guide: Reproducibility of Derivatization Protocols Using Quinoxaline-2-Carbonyl Chloride

Executive Summary In the analysis of alcohols, polyamines, and hydroxylated metabolites, Quinoxaline-2-carbonyl chloride (Q-Cl) serves as a pivotal derivatizing agent. Unlike standard UV-absorbing reagents (e.g., Benzoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of alcohols, polyamines, and hydroxylated metabolites, Quinoxaline-2-carbonyl chloride (Q-Cl) serves as a pivotal derivatizing agent. Unlike standard UV-absorbing reagents (e.g., Benzoyl chloride), Q-Cl introduces a quinoxaline moiety that possesses native fluorescence and strong UV absorption (approx. 315–320 nm), significantly lowering Limits of Detection (LOD) into the femtomole range.

However, Q-Cl protocols are notorious for poor inter-lab reproducibility. This variability stems not from the reagent's potential, but from its hydrolytic instability and the kinetic competition between the analyte (nucleophile) and trace moisture. This guide deconstructs the Q-Cl workflow into a self-validating system, comparing it objectively against industry standards like Dansyl Chloride and Benzoyl Chloride.

The Chemistry of Instability: Mechanism & Control

To master reproducibility, one must understand the failure mode. Q-Cl is an acid chloride. In the presence of a base (catalyst), it reacts with nucleophiles (alcohols/amines). However, water is also a nucleophile.

The Kinetic Competition

The reproducibility crisis arises when the rate of hydrolysis (


) approaches the rate of derivatization (

).
  • Pathway A (Desired): Q-Cl + Alcohol

    
     Quinoxaline Ester + HCl
    
  • Pathway B (Parasitic): Q-Cl +

    
    
    
    
    
    Quinoxaline-2-carboxylic Acid (Q-OH) + HCl

The accumulation of Q-OH is the primary cause of column fouling and baseline noise.

Diagram 1: Reaction Kinetics & Competitive Hydrolysis

QCL_Reaction_Mechanism QCL Quinoxaline-2-carbonyl Chloride (Q-Cl) Intermediate Tetrahedral Intermediate QCL->Intermediate + Base (Catalyst) Analyte Analyte (Alcohol/Amine) Analyte->Intermediate Nucleophilic Attack Water Trace Moisture (Interference) Water->Intermediate Competitive Attack Product Fluorescent Derivative Intermediate->Product Path A: Derivatization (Anhydrous) Byproduct Quinoxaline-2-carboxylic Acid (Q-OH) Intermediate->Byproduct Path B: Hydrolysis (Wet Solvents)

Caption: Kinetic competition between analyte derivatization (Path A) and reagent hydrolysis (Path B). Path B is the primary source of irreproducibility.

Comparative Analysis: Q-Cl vs. Alternatives

Q-Cl is often selected when analytes lack a chromophore (e.g., fatty alcohols, sterols). Below is a direct comparison with its primary competitors: Dansyl Chloride (Dns-Cl) and Benzoyl Chloride (Bz-Cl) .

FeatureQuinoxaline-2-carbonyl Chloride (Q-Cl)Dansyl Chloride (Dns-Cl)Benzoyl Chloride (Bz-Cl)
Primary Target Alcohols (-OH), Amines (-NH2)Amines (1°/2°), PhenolsPoly-amines, Carbohydrates
Detection Mode Fluorescence (Ex 320nm/Em 450nm) + UVFluorescence (Ex 340nm/Em 520nm)UV (254 nm)
LOD (Sensitivity) High (Femtomole range)High (Femtomole range)Moderate (Picomole range)
Moisture Sensitivity Critical (High reactivity)ModerateLow (Very stable)
Reaction Speed Fast (10-20 min @ 60°C)Slow (30-60 min @ 60°C)Fast (5-10 min @ RT)
Stability of Derivative High (Stable for weeks at 4°C)HighVery High
Main Drawback Reagent hydrolysis peaks interfere with early eluters.[1]Sulfonic acid byproduct is difficult to remove.Low sensitivity for trace analysis.

Expert Insight: Choose Q-Cl over Dansyl Chloride when analyzing alcohols , as Dansyl chloride reacts poorly with aliphatic hydroxyl groups compared to the aggressive acyl chloride chemistry of Q-Cl [1]. Choose Q-Cl over Benzoyl Chloride when fluorescence sensitivity is required to see trace metabolites.

Validated Experimental Protocol

To ensure reproducibility, this protocol treats the derivatization as a "closed system" to exclude moisture until the quench step.

Reagents & Preparation[1][2][3][4][5][6][7][8][9][10][11]
  • Reagent A (Q-Cl Solution): 10 mM Quinoxaline-2-carbonyl chloride in anhydrous acetonitrile (ACN). Note: Prepare fresh daily. If the solution turns cloudy, discard (hydrolysis has occurred).

  • Catalyst B: 0.5 M 4-Dimethylaminopyridine (DMAP) in anhydrous ACN.

  • Quench Buffer: 10% Glycine or Diethylamine solution.

Step-by-Step Workflow
  • Drying (The Critical Control Point): Evaporate the biological sample/standard to complete dryness under nitrogen. Even 1% water content can shift the reaction yield by >20%.

    • Validation: Add 50 µL of anhydrous toluene and re-evaporate to azeotrope trace water.

  • Reaction Initiation: Add 50 µL of Reagent A followed immediately by 50 µL of Catalyst B . Vortex for 10 seconds.

    • Why? Adding base (Catalyst) last ensures the acid chloride doesn't degrade before meeting the catalyst.

  • Incubation: Seal the vial tightly. Heat at 60°C for 20 minutes .

    • Context: While amines react at Room Temp (RT), sterically hindered alcohols require thermal energy to overcome the activation barrier [2].

  • Quenching: Add 50 µL of Quench Buffer . Vortex and let stand for 5 minutes.

    • Mechanism:[2][3][4][5][6][7][8] The amine/glycine reacts with remaining Q-Cl, converting it to a stable, early-eluting amide. This prevents Q-Cl from reacting with the HPLC mobile phase or column stationary phase.

  • Dilution & Injection: Dilute with mobile phase (initial conditions) to match solvent strength. Inject 10 µL.

Diagram 2: The Self-Validating Workflow

QCL_Workflow Start Sample Preparation Dry Azeotropic Drying (Toluene) Start->Dry React Add Q-Cl + DMAP (60°C, 20 min) Dry->React Check Visual Check: Precipitate? React->Check Quench Quench Excess Reagent (Glycine/Amine) Check->Quench No (Clear) Fail Discard: Moisture Contamination Check->Fail Yes (Cloudy) Inject HPLC-FLD Injection Quench->Inject

Caption: Operational workflow emphasizing the visual check for moisture contamination (cloudiness indicates hydrolysis).

Troubleshooting & Data Interpretation

Issue: "Ghost" Peaks in Blank
  • Cause: Hydrolysis of Q-Cl to Quinoxaline-2-carboxylic acid (Q-OH).

  • Solution: Q-OH is highly polar. Adjust the HPLC gradient to start with a lower organic % (e.g., 5% ACN) to elute Q-OH early (t_R < 3 min) and separate it from the analyte derivatives.

Issue: Low Sensitivity (High LOD)
  • Cause: Incomplete derivatization due to insufficient catalyst or old reagent.

  • Solution: Ensure the molar ratio of Q-Cl to Analyte is at least 10:1 . If analyzing amines, ensure the sample pH is >9.0 before adding reagent, or rely on the DMAP to buffer the system [3].

Issue: Variability in Peak Areas (RSD > 10%)
  • Cause: Evaporation of the volatile solvent (ACN) during the heating step.

  • Solution: Use screw-cap vials with PTFE-lined septa. Do not use snap-caps for heating steps >40°C.

References

  • Application of Quinoxaline Reagents in HPLC. Journal of Chromatography A. (2007). Comparison of derivatization efficiency for hydroxyl vs. amine groups using acid chlorides.

  • Synthesis and Reactions of Quinoxaline Derivatives. National Institutes of Health (PMC). (2024). Detailed analysis of reaction kinetics and stability of quinoxaline scaffolds.

  • Stability of Acid Chlorides in Analytical Workflows. BenchChem Stability Guides. (2025). Hydrolysis rates of heteroaromatic acid chlorides in aqueous/organic mixtures.

  • Comparison of Dansyl vs. Dabsyl vs. Q-Cl. BenchChem Comparison Guide. (2025). Sensitivity and specificity data for amino-group derivatization.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Oxo-4H-quinoxaline-2-carbonyl chloride

As researchers and drug development professionals, our work with novel chemical intermediates demands the highest standards of safety. 3-Oxo-4H-quinoxaline-2-carbonyl chloride is a reactive compound, combining a bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical intermediates demands the highest standards of safety. 3-Oxo-4H-quinoxaline-2-carbonyl chloride is a reactive compound, combining a bioactive quinoxaline core with a highly reactive acyl chloride functional group. This dual nature necessitates a rigorous and well-understood safety protocol. This guide provides essential, field-proven safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Analysis: Understanding the 'Why' Behind the Precautions

A thorough understanding of the potential hazards is the foundation of a safe experimental plan.[3][4] The risks associated with 3-Oxo-4H-quinoxaline-2-carbonyl chloride are twofold, arising from its reactivity and its potential biological effects.

Reactivity Hazards

The acyl chloride functional group is the primary driver of this compound's reactivity.

  • Hydrolysis: Acyl chlorides react vigorously and exothermically with water—including atmospheric moisture—to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][5] This reaction can lead to a rapid pressure buildup in a closed container.

  • Nucleophilic Attack: It will also react exothermically with other nucleophiles such as alcohols, amines, and thiols.[5][6] These reactions are often the intended purpose in synthesis but can be hazardous if not controlled.

  • Thermal Decomposition: While specific data is unavailable, similar compounds can decompose at elevated temperatures, potentially releasing toxic fumes like hydrogen chloride, carbon oxides, and nitrogen oxides.[7]

Health Hazards
  • Corrosivity: Due to the rapid release of HCl upon contact with moisture, the compound is expected to be severely corrosive to the skin, eyes, and respiratory tract.[2][8] Contact can cause severe chemical burns and irreversible tissue damage.[2]

  • Inhalation Hazard: Inhalation of the powder or, more significantly, the HCl gas produced from hydrolysis, can cause severe irritation and damage to the respiratory system, potentially leading to pulmonary edema.[9]

  • Toxicity of the Quinoxaline Core: The quinoxaline scaffold is found in many biologically active molecules. While the specific toxicity of this derivative is unknown, related quinoxaline compounds are known to be irritants and may have other toxicological properties.[10] Therefore, systemic exposure should be avoided.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are your last and most critical line of defense.[11] All handling of 3-Oxo-4H-quinoxaline-2-carbonyl chloride must be performed within a certified and properly functioning chemical fume hood.[12]

PPE CategorySpecificationRationale & Expert Insight
Eye & Face Protection Indirect-vent, splash-resistant chemical goggles and a full-face shield.[1]Acyl chlorides can react violently with ambient moisture, causing splashes. The face shield protects the entire face from splashes and the irritating HCl gas that will be generated. Standard safety glasses are insufficient.
Skin & Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[12]A flame-resistant (FR) lab coat is crucial, as many solvents used with acyl chlorides are flammable. Ensure there are no exposed areas of skin.
Hand Protection Double-gloving with compatible materials.[8]Given the corrosive nature, double-gloving provides an extra layer of protection. The outer glove should be a robust material resistant to both the compound and the solvents in use. Always check manufacturer compatibility charts. A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove. Discard gloves immediately upon any sign of contamination.
Respiratory Protection Not typically required if work is conducted within a certified fume hood.A respirator (e.g., a NIOSH-approved respirator with an acid gas cartridge) should be available for emergency situations like a large spill or fume hood failure.[7] All users must be fit-tested and trained before using a respirator.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A disciplined workflow minimizes the risk of exposure and incidents.[13] This protocol outlines the key steps from preparation to immediate post-handling.

Preparation and Staging
  • Designate the Area: Cordon off the specific area within the fume hood where the work will occur.[13]

  • Assemble Materials: Ensure all necessary reagents, solvents (anhydrous), and equipment (oven-dried glassware) are inside the fume hood before introducing the acyl chloride.

  • Prepare for Quenching: Have a designated quenching solution and a waste container ready within the fume hood.[6]

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are accessible and unobstructed.[14]

Handling the Compound
  • Inert Atmosphere: Handle the solid under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[5]

  • Weighing: If possible, weigh the compound directly within the inert atmosphere of a glovebox. If weighing on a balance outside a glovebox, do so within the fume hood by weighing the vial, transferring the solid to the reaction vessel, and re-weighing the vial (weighing by difference).

  • Addition: Add the compound to the reaction solvent slowly and in a controlled manner. Be aware that the reaction with trace moisture or the solvent itself could be exothermic.[3]

Post-Handling and Decontamination
  • Clean Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the acyl chloride by carefully quenching with a suitable agent (see Section 4).

  • Wipe Down: Wipe down the designated area of the fume hood with an appropriate decontaminating solution.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands and arms thoroughly with soap and water after the procedure is complete.[8]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep1 1. Designate & Clear Fume Hood Area prep2 2. Assemble All (Dry) Equipment prep3 3. Prepare Quench & Waste Stations prep4 4. Verify Eyewash & Shower Access handle1 5. Don Full PPE prep4->handle1 Proceed to Handling handle2 6. Transfer Reagent Under Inert Gas handle3 7. Controlled Addition to Reaction Vessel handle4 8. Monitor Reaction for Exotherm clean1 9. Quench Residual Reagent & Glassware handle4->clean1 Reaction Complete clean2 10. Decontaminate Fume Hood Surface clean3 11. Dispose of Waste & Contaminated PPE clean4 12. Doff PPE & Wash Hands

Caption: Workflow for Safely Handling 3-Oxo-4H-quinoxaline-2-carbonyl chloride.

Disposal Plan: Safe Quenching and Waste Management

Never dispose of unreacted acyl chloride in general waste streams. It must be "quenched" or neutralized first.[15] This is a critical safety step.

Quenching Protocol

This procedure should be performed in a fume hood, with the reaction vessel cooled in an ice bath to manage the exothermic reaction.

  • Choose a Quenching Agent: Select an appropriate quenching agent based on the scale of the reaction and compatibility.[6]

  • Prepare the Quench: Place a suitable quenching solution (e.g., isopropanol or a dilute sodium bicarbonate solution) in a flask equipped with a stirrer and cooled in an ice bath.

  • Slow Addition: Slowly and carefully add the unreacted acyl chloride or the reaction mixture containing it to the cold quenching solution dropwise.[6] Vigorous gas evolution (HCl or CO2) is expected.

  • Neutralization: Once the addition is complete and the reaction has subsided, allow the mixture to warm to room temperature. Check the pH and neutralize with a suitable base (like sodium bicarbonate) or acid as needed.

  • Final Disposal: The neutralized aqueous solution can now be transferred to the appropriate aqueous hazardous waste container.

Quenching AgentReaction ProductProsCons
Water / Ice Carboxylic Acid + HClInexpensive and effective.Can be very vigorous and highly exothermic; produces corrosive HCl gas.[6]
Isopropanol / Methanol Ester + HClGenerally less vigorous than water; produces a more stable ester.[6]Still produces corrosive HCl gas; introduces a flammable solvent.
Saturated NaHCO₃ (aq) Carboxylic Acid + NaCl + CO₂Neutralizes the generated acid simultaneously; CO₂ is less hazardous than HCl.Can cause significant foaming due to CO₂ evolution; requires slow addition.[5]

Emergency Response

Preparation is key to mitigating the severity of an incident.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, cover it with an inert absorbent material like sand or vermiculite (do NOT use combustible materials). Scoop the material into a container for quenching and disposal. For large spills, evacuate and call emergency services.

By adhering to these principles of hazard assessment, proper PPE selection, and disciplined operational and disposal plans, you can safely harness the synthetic utility of reactive intermediates like 3-Oxo-4H-quinoxaline-2-carbonyl chloride while ensuring the safety of yourself and your colleagues.

References

  • Benchchem. (n.d.). A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • IPCS. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Lab Manager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
  • TCI Chemicals. (2025, March 13). SAFETY DATA SHEET: Benzo[g]quinoxaline.
  • MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, September 7). SAFETY DATA SHEET: Acetyl chloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Quinoxalinecarboxylic acid.
  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation.
  • Merck. (2025, November 18). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: Quinoxaline.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: Quinoxaline-2-carboxylic acid.

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